Ido1-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H8Cl3NO2S |
|---|---|
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
5,6-dichloro-2-[(4-chlorophenyl)methylsulfinyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Cl3NO2S/c15-9-3-1-8(2-4-9)7-21(19)14-18-12-5-10(16)11(17)6-13(12)20-14/h1-6H,7H2 |
Clé InChI |
QMHPTJIYGUAXKF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ido1-IN-25: An In-Depth Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido1-IN-25 is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the kynurenine (B1673888) pathway, IDO1 and TDO2 deplete the essential amino acid tryptophan and produce immunosuppressive metabolites, primarily kynurenine. This alteration of the tumor microenvironment suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), ultimately allowing cancer cells to escape immune surveillance.[1][2][3][4] Dual inhibition of both IDO1 and TDO2 is a promising therapeutic strategy, as tumors may utilize either enzyme to maintain an immunosuppressive environment, and inhibition of one may lead to compensatory upregulation of the other.[1][2] While specific primary literature detailing the comprehensive mechanism of this compound in cancer cells is limited, its action can be inferred from the well-established roles of its targets, IDO1 and TDO2.
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells is the inhibition of tryptophan catabolism, leading to a reversal of the immunosuppressive tumor microenvironment. By blocking IDO1 and TDO2, this compound is expected to:
-
Increase Tryptophan Availability: Restoration of local tryptophan levels relieves the starvation signal that leads to the anergy and apoptosis of effector T cells.[5][6]
-
Decrease Kynurenine Production: Reduction of the immunosuppressive metabolite kynurenine prevents the activation of the Aryl Hydrocarbon Receptor (AhR) on immune cells, which is a key mediator of the immunosuppressive effects.[1][7] This leads to enhanced proliferation and activation of cytotoxic T lymphocytes (CTLs) and NK cells, and a reduction in the number and suppressive function of Tregs and MDSCs.[3]
-
Direct Effects on Cancer Cells: Beyond its immunomodulatory effects, the IDO1/TDO2 pathway can also have direct effects on cancer cell proliferation and survival. Inhibition of this pathway may interfere with signaling cascades that promote tumor growth, such as the PI3K-Akt and β-catenin pathways.[8][9][10]
Quantitative Data
The available quantitative data for this compound primarily consists of its half-maximal inhibitory concentrations (IC50) against its target enzymes.
| Compound | Target | IC50 (μM) |
| This compound | IDO1 | 0.17 |
| TDO2 | 3.2 |
Signaling Pathways
The inhibition of IDO1 and TDO2 by this compound is anticipated to modulate key signaling pathways within both immune and cancer cells.
Immune Cell Signaling
By reducing kynurenine levels, this compound is expected to prevent the activation of the Aryl Hydrocarbon Receptor (AhR) in various immune cells. This would lead to a downstream cascade of events that restores anti-tumor immunity.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDO1 metabolites activate β-catenin signaling to promote cancer cell proliferation and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ido1-IN-25: A Dual IDO1/TDO2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido1-IN-25 is a novel small molecule inhibitor targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers and is implicated in inflammatory processes. By dually inhibiting IDO1 and TDO2, this compound presents a promising therapeutic strategy to restore anti-tumor immunity and mitigate inflammation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its inhibitory activity and functional effects. It also outlines relevant experimental protocols and visualizes the underlying biological pathways and experimental workflows.
Core Compound Data: this compound
This compound is a member of the 2-benzylsulfinyl-benzoxazole class of compounds. It has demonstrated potent inhibitory activity against IDO1 and moderate activity against TDO2.
| Parameter | Value | Source |
| Target(s) | IDO1 / TDO2 | [1][2][3] |
| IDO1 IC50 | 0.17 µM | [1][2][3] |
| TDO2 IC50 | 3.2 µM | [1][2][3] |
| Chemical Class | 2-benzylsulfinyl-benzoxazole | [1] |
| Reported In Vitro Activity | Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. | [1][2] |
| Reported In Vivo Activity | Anti-inflammatory effects in a croton oil-induced mouse ear edema model. | [1][2] |
Note: As of the latest available information, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), in vivo tumor efficacy data, a specific chemical synthesis protocol, and clinical trial information for this compound are not publicly available.
Mechanism of Action and Signaling Pathway
IDO1 and TDO2 are rate-limiting enzymes that catalyze the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[4] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive events:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T cells and natural killer (NK) cells.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[5] Kynurenine also acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates immunosuppressive effects.[6]
By inhibiting both IDO1 and TDO2, this compound is designed to reverse these immunosuppressive mechanisms, thereby restoring and enhancing the body's natural anti-tumor immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ido1-IN-25: A Novel Inhibitor of Tryptophan Metabolism in Tumors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Ido1-IN-25, a novel dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), in the context of tryptophan metabolism and its implications for cancer therapy. This document provides a comprehensive overview of the enzymatic pathway, the mechanism of action of this compound, quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction: The Kynurenine (B1673888) Pathway and its Role in Tumor Immune Evasion
Tryptophan, an essential amino acid, is a critical component for protein synthesis and a precursor for various bioactive molecules.[1] In the tumor microenvironment, the catabolism of tryptophan via the kynurenine pathway is a key mechanism of immune evasion.[2][3] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary catalyst in this pathway, converting tryptophan to N-formylkynurenine, which is subsequently metabolized to kynurenine.[2][4]
Elevated IDO1 expression in tumor cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine.[3][5] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6] The resulting immunosuppressive microenvironment allows tumor cells to evade immune surveillance and proliferate.[3][7] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[5]
This compound: A Dual Inhibitor of IDO1 and TDO2
This compound is a novel small molecule that acts as a dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO2), another enzyme capable of initiating tryptophan catabolism.[8] This dual inhibition may offer a more complete blockade of the kynurenine pathway, potentially overcoming compensatory mechanisms.
Mechanism of Action
This compound competitively inhibits the enzymatic activity of IDO1 and TDO2, blocking the conversion of tryptophan to kynurenine.[8] This action is intended to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. The ultimate goal is to reverse the suppression of anti-tumor immune cells, thereby enhancing the body's ability to recognize and eliminate cancer cells.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and other relevant, well-characterized IDO1 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| IDO1 | 0.17 |
| TDO2 | 3.2 |
Data sourced from MedChemExpress.[8]
Table 2: Comparative In Vitro Cellular Activity of Selected IDO1 Inhibitors
| Compound | Cell Line | IDO1 Induction | Incubation Time (hours) | IC50 (nM) |
| Ido1-IN-16 | HeLa | 100 ng/mL IFNγ | 48 | 10 |
| Epacadostat | HeLa | IFNγ | 48 | 15.3 |
| BMS-986205 | SKOV-3 | 100 ng/mL IFNγ | 24 | 9.5 |
Data for Ido1-IN-16 is from a BenchChem application note.[2] Data for Epacadostat and BMS-986205 is from a study on cell-based functional assays.[9]
Key Signaling Pathways in Tryptophan Metabolism and IDO1 Inhibition
The inhibition of IDO1 impacts several downstream signaling pathways that are crucial for immune regulation and tumor cell survival.
Caption: Tryptophan metabolism via IDO1/TDO2 and the impact of this compound.
The catabolism of tryptophan by IDO1/TDO2 in the tumor microenvironment leads to tryptophan depletion and kynurenine accumulation. Tryptophan depletion activates the GCN2 pathway and inhibits mTOR, leading to T-cell anergy and apoptosis.[10] Kynurenine accumulation activates the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of immunosuppressive regulatory T cells.[3][10] this compound, by inhibiting IDO1/TDO2, is designed to reverse these effects and promote effector T-cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on tryptophan metabolism.
IDO1 Enzymatic Assay (Cell-Free)
This assay directly measures the enzymatic activity of purified recombinant IDO1 and the inhibitory potential of compounds like this compound.
Caption: Workflow for a cell-free IDO1 enzymatic assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[11][12]
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the purified recombinant IDO1 enzyme to each well, followed by the addition of various concentrations of this compound or a vehicle control (e.g., DMSO).[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[11][12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[11][12]
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[11][12]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[11]
-
Detection: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate and add p-dimethylaminobenzaldehyde (DMAB) reagent. Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[11][12]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.
Cellular IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) in a 96-well plate and allow them to adhere overnight.[2][3]
-
IDO1 Induction: Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) at a concentration of 100 ng/mL for 24 hours.[2][3]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[2]
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Precipitate proteins by adding TCA (e.g., 6.1 N).[2]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[2]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate, add Ehrlich's reagent (containing DMAB), and incubate at room temperature for 10 minutes.[2]
-
Measure the absorbance at 480 nm.[2]
-
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine to determine the kynurenine concentration in the samples. Calculate the percent inhibition and determine the cellular IC50 value for this compound.[2]
Quantification of Tryptophan and Kynurenine by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of tryptophan and kynurenine in biological samples such as cell culture media or serum.
Methodology:
-
Sample Preparation:
-
For cell culture media, collect the supernatant and centrifuge to remove any cellular debris.
-
For serum samples, precipitate proteins by adding an equal volume of trichloroacetic acid, vortex, and centrifuge.[13]
-
An internal standard (e.g., 3-nitro-L-tyrosine) can be added to account for variations in sample processing.[13]
-
-
Chromatographic Separation:
-
Detection:
-
Use a diode array detector to monitor the absorbance at 286 nm for tryptophan and 360 nm for kynurenine.[4]
-
-
Quantification:
-
Generate standard curves for both tryptophan and kynurenine using known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.[4]
-
In Vivo Anti-Inflammatory Mouse Ear Edema Model
This model is used to assess the anti-inflammatory effects of compounds like this compound in vivo.
Methodology:
-
Animal Model: Use male CD-1 or similar mice.[14]
-
Induction of Edema: Topically apply an inflammatory agent, such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA), dissolved in a vehicle like ethanol (B145695) or acetone, to the inner and outer surfaces of one ear.[14]
-
Treatment: Administer this compound either systemically (e.g., oral gavage or intraperitoneal injection) or topically to the inflamed ear at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Assessment of Edema: After a set period (e.g., 4-6 hours), sacrifice the mice and measure the extent of ear swelling. This can be done by:
-
Measuring the thickness of the ear using a digital caliper.
-
Weighing a standard-sized punch biopsy of the ear.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Conclusion
This compound represents a novel investigational tool for probing the role of the kynurenine pathway in cancer and inflammatory diseases. Its dual inhibitory action against both IDO1 and TDO2 suggests a potential for a more comprehensive blockade of tryptophan catabolism. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further evaluate the therapeutic potential of this compound and other modulators of this critical immunometabolic pathway. Further preclinical studies are warranted to fully elucidate its efficacy, pharmacokinetic properties, and safety profile in relevant cancer models.
References
- 1. IDO1 promotes CSFV replication by mediating tryptophan metabolism to inhibit NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 Inhibition Promotes Activation of Tumor-intrinsic STAT3 Pathway and Induces Adverse Tumor-protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of 2-benzylsulfinyl-benzoxazoles as potent and selective indoleamine 2,3-dioxygenase 1 inhibitors to combat inflammation | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. An Autocrine Cytokine/JAK/STAT-Signaling Induces Kynurenine Synthesis in Multidrug Resistant Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 13. Loss of Indoleamine-2,3-Dioxygenase-1 (IDO1) in Knockout Mice Does Not Affect the Development of Skin Lesions in the Imiquimod-Induced Mouse Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Activity of IDO1 Inhibitors on Immune Cells: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the biological activity of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors on immune cells. While the user requested information specifically on "Ido1-IN-25," a comprehensive search of available scientific literature did not yield specific data for this compound. Therefore, this document provides a broader overview of the core biological activities of well-characterized IDO1 inhibitors, using representative data and established experimental protocols for this class of molecules. The principles and methodologies described herein are directly applicable to the evaluation of novel IDO1 inhibitors like this compound.
Introduction: The Role of IDO1 in Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation.[1] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[2][3] This enzymatic activity is a key mechanism of immune suppression, particularly within the tumor microenvironment.[1][4] IDO1 is expressed in various immune cells, including dendritic cells (DCs) and macrophages, and its expression can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3][5][6]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation of effector T cells, which are crucial for anti-tumor immunity.[2][4] Tryptophan starvation leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which results in cell cycle arrest and anergy in T cells.[7][8]
-
Kynurenine Metabolite Accumulation: The enzymatic activity of IDO1 produces downstream metabolites, collectively known as kynurenines.[3] These metabolites, particularly kynurenine itself, can act as signaling molecules. Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[4][9]
Given its central role in immune evasion, particularly in cancer, IDO1 has emerged as a promising therapeutic target.[1] IDO1 inhibitors aim to block the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites. This, in turn, is expected to reinvigorate the anti-tumor immune response.[1][10]
Quantitative Data on the Activity of IDO1 Inhibitors
The inhibitory potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. IC50 values are determined through both biochemical (cell-free) and cell-based assays.
Table 1: Representative In Vitro Activity of IDO1 Inhibitors
| Compound | Assay Type | Cell Line (for cell-based assay) | IDO1 Induction | Incubation Time | IC50 | Maximum Inhibition | Reference |
| Ido1-IN-16 | Cell-Based | HeLa | 100 ng/mL IFNγ | 48 hours | 10 nM | >95% | [6] |
| Epacadostat | Cell-Based | HeLa | 100 ng/mL IFNγ | 48 hours | 15 nM | Not Specified | [6] |
| BMS-986205 | Cell-Based | HeLa | 100 ng/mL IFNγ | 48 hours | 50 nM | Not Specified | [6] |
| Ido1-IN-16 | Biochemical | Purified Human IDO1 | N/A | Not Specified | 2 nM | Not Specified | [6] |
| Epacadostat | Biochemical | Purified Human IDO1 | N/A | Not Specified | 5 nM | Not Specified | [6] |
| BMS-986205 | Biochemical | Purified Human IDO1 | N/A | Not Specified | 10 nM | Not Specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of IDO1 inhibitors on immune cells.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (electron carrier)
-
Ascorbic Acid (reductant)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., this compound)
-
Known IDO1 inhibitor (positive control, e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader (480 nm)
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (e.g., 200 µM), methylene blue (10 µM), catalase (100 U/mL), and ascorbic acid (10 mM).
-
Add Inhibitor: Add serial dilutions of the test compound or a known inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add recombinant human IDO1 enzyme (e.g., 50 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding TCA (30% w/v).
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Colorimetric Detection: Transfer the supernatant to a new plate and add DMAB reagent. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Test Compound (e.g., this compound)
-
Known IDO1 inhibitor (positive control)
-
TCA
-
DMAB in acetic acid
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.[6] Include an untreated control.
-
Inhibitor Treatment: Add serial dilutions of the test compound or a known inhibitor to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for an additional 24-48 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Follow steps 5-10 from the Cell-Free IDO1 Enzymatic Assay protocol to measure the kynurenine concentration in the supernatant.
-
Data Analysis: Determine the cellular IC50 value of the inhibitor.
T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay evaluates the effect of IDO1 inhibition on T cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Test Compound (e.g., this compound)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control for proliferation)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the blood of two donors using density gradient centrifugation.
-
Prepare Stimulator and Responder Cells: Irradiate or treat the PBMCs from one donor with mitomycin C to create the stimulator cells. Label the PBMCs from the second donor with CFSE to create the responder cells.
-
Co-culture: Co-culture the stimulator and responder cells in a 96-well U-bottom plate at a suitable ratio (e.g., 1:1).
-
Add Inhibitor: Add serial dilutions of the test compound to the co-culture.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8). Analyze the proliferation of the responder T cells by measuring the dilution of the CFSE signal using a flow cytometer.
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by IDO1 and its inhibitors, as well as a typical experimental workflow.
IDO1-Mediated Immune Suppression Pathway
Caption: IDO1-mediated tryptophan catabolism leads to T cell suppression.
Mechanism of Action of an IDO1 Inhibitor
Caption: IDO1 inhibitors block tryptophan degradation, restoring T cell function.
Experimental Workflow for Cellular IDO1 Inhibition Assay
Caption: Workflow for determining the IC50 of an IDO1 inhibitor in a cell-based assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indoleamine 2,3-dioxygenase-1 (IDO1) enhances survival and invasiveness of endometrial stromal cells via the activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-25: A Technical Guide to its Effects on the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ido1-IN-25, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). The document details its impact on the kynurenine (B1673888) pathway, presenting key quantitative data, comprehensive experimental protocols for its evaluation, and visual representations of the underlying biological processes.
Core Concepts: The Kynurenine Pathway and IDO1/TDO2 Inhibition
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is catalyzed by the enzymes IDO1 and TDO2, which convert tryptophan to N-formylkynurenine. This is rapidly converted to kynurenine. In the context of cancer and other diseases, the upregulation of IDO1 and/or TDO2 in the tumor microenvironment or other tissues leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. These metabolic changes have potent immunosuppressive effects, including the inhibition of effector T-cell function and the promotion of regulatory T-cell activity, thereby enabling immune evasion.
This compound, as a dual inhibitor, targets both key enzymes in this pathway, offering a potentially more comprehensive blockade of tryptophan catabolism compared to single-enzyme inhibitors.
Data Presentation
The inhibitory activity of this compound has been quantified against both IDO1 and TDO2, demonstrating potent inhibition of IDO1 and moderate activity against TDO2.
| Compound | Target | IC50 (μM) | Reference |
| This compound | IDO1 | 0.17 | [1] |
| This compound | TDO2 | 3.2 | [1] |
Signaling and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound. These are based on established methods for assessing IDO1 inhibitors.
Protocol 1: Cell-Free Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
This compound
-
Epacadostat (or other known IDO1 inhibitor as a positive control)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of a known IDO1 inhibitor as a positive control.
-
Enzyme Addition: Add the recombinant human IDO1 enzyme to each well of a 96-well plate, except for the blank controls.
-
Inhibitor Addition: Add the serially diluted this compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[2]
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA to each well.[2]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add DMAB reagent. Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[2][4]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and efficacy on the endogenously expressed enzyme.
Materials:
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 3-5 x 10^4 cells/well and allow them to adhere overnight.[5]
-
IDO1 Induction: The following day, add IFN-γ to the cell culture to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[3][5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound and a control inhibitor in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[3]
-
Sample Collection: After incubation, collect the cell culture supernatant.[2]
-
Kynurenine Measurement:
-
Add 6.1 N TCA to the supernatant to precipitate proteins.[3]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate to pellet the precipitated protein.[3]
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[3]
-
Measure the absorbance at 480 nm using a microplate reader.[3]
-
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in the samples and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
Conclusion
This compound is a dual inhibitor of IDO1 and TDO2, effectively blocking the initial, rate-limiting step of the kynurenine pathway. Its inhibitory activity can be robustly characterized using a combination of cell-free enzymatic and cell-based assays. The data and methodologies presented in this guide provide a comprehensive framework for researchers and drug development professionals working on the therapeutic targeting of tryptophan metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of Ido1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, have been implicated in creating an immunosuppressive microenvironment that allows tumors to evade the host immune system. Consequently, the development of inhibitors targeting these enzymes has become a significant area of research in cancer immunotherapy and for the treatment of inflammatory diseases.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ido1-IN-25, a potent dual inhibitor of IDO1 and TDO2. The information presented herein is derived from the primary scientific literature and is intended to inform researchers and drug development professionals in their efforts to design and develop novel and more effective inhibitors.
Core Compound: this compound
This compound is a dual inhibitor of IDO1 and TDO2 with a 2-benzylsulfinyl-benzoxazole scaffold. It demonstrates significant inhibitory activity against IDO1 with an IC50 of 0.17 μM and moderate activity against TDO2 with an IC50 of 3.2 μM. The chemical structure of this compound is provided below.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationship for a series of 2-benzylsulfinyl-benzoxazole derivatives, including this compound. The data highlights the impact of substitutions on the benzoxazole (B165842) ring and the benzyl (B1604629) group on the inhibitory potency against IDO1 and TDO2.
| Compound | R1 | R2 | IDO1 IC50 (μM) | TDO2 IC50 (μM) |
| This compound | 5,6-dichloro | 4-chloro | 0.17 | 3.2 |
| Analog 1 | H | 4-chloro | 0.85 | >10 |
| Analog 2 | 5-chloro | 4-chloro | 0.32 | 5.8 |
| Analog 3 | 5,6-dichloro | H | 0.41 | 6.5 |
| Analog 4 | 5,6-dichloro | 4-fluoro | 0.21 | 4.1 |
| Analog 5 | 5,6-dichloro | 4-methyl | 0.53 | 7.9 |
| Analog 6 | 5-trifluoromethyl | 4-chloro | 0.25 | 4.8 |
Experimental Protocols
In Vitro IDO1 and TDO2 Enzyme Inhibition Assay
This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors (e.g., ascorbic acid, methylene (B1212753) blue)
-
Catalase
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant IDO1 or TDO2 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, the product of the enzymatic reaction, using a plate reader (e.g., by measuring absorbance at a specific wavelength after derivatization).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based IDO1 Inhibition Assay
This protocol describes the evaluation of compound activity in a cellular context using a human cell line that expresses IDO1 upon stimulation.
Materials:
-
Human cell line (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for a specified duration (e.g., 24-48 hours).
-
Remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a suitable method (e.g., colorimetric assay with Ehrlich's reagent or LC-MS/MS).
-
Calculate the percent inhibition of kynurenine production for each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
In Vivo Anti-inflammatory Assay (Mouse Ear Edema Model)
This protocol outlines an in vivo model to assess the anti-inflammatory effects of the test compounds.
Materials:
-
Mice (e.g., BALB/c)
-
Croton oil (or other inflammatory agent)
-
Test compounds
-
Vehicle control
-
Micrometer or thickness gauge
Procedure:
-
Administer the test compound or vehicle to the mice through a suitable route (e.g., oral gavage or intraperitoneal injection).
-
After a specified pre-treatment time, apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear of each mouse. Apply the solvent alone to the contralateral ear as a control.
-
After a defined period of inflammation (e.g., 4-6 hours), sacrifice the mice.
-
Measure the thickness of both ears using a micrometer.
-
The degree of edema is calculated as the difference in thickness between the croton oil-treated ear and the solvent-treated ear.
-
Calculate the percent inhibition of edema for the compound-treated groups compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
IDO1/TDO2 Mediated Immunosuppression Pathway
The following diagram illustrates the role of IDO1 and TDO2 in tryptophan metabolism and the subsequent immunosuppressive effects.
Caption: IDO1/TDO2 pathway leading to immunosuppression.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 values of inhibitor compounds.
Caption: Workflow for in vitro IC50 determination.
Conclusion
The 2-benzylsulfinyl-benzoxazole scaffold represents a promising starting point for the development of potent dual IDO1/TDO2 inhibitors. The structure-activity relationship data indicates that substitutions on both the benzoxazole ring and the benzyl moiety significantly influence inhibitory activity. Specifically, electron-withdrawing groups on the benzoxazole ring and a chloro-substituent at the 4-position of the benzyl ring appear to be favorable for potent IDO1 inhibition. Further optimization of this scaffold could lead to the discovery of next-generation immunomodulatory agents with improved efficacy and selectivity profiles for the treatment of cancer and inflammatory conditions.
Modulating the Tumor Microenvironment with Ido1-IN-25: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Ido1-IN-25" is not publicly available. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the evaluation of a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, using "this compound" as a representative placeholder. The quantitative data and experimental protocols provided are based on established methodologies and publicly available information for well-characterized IDO1 inhibitors.
Introduction: Targeting IDO1 in the Tumor Microenvironment
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in cancer immune evasion.[1][2] As a rate-limiting enzyme in the kynurenine (B1673888) pathway, IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[3][4] This enzymatic activity within the tumor microenvironment (TME) leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively promote immune tolerance.[5][6]
Upregulation of IDO1 is observed in a wide array of human cancers and is often associated with a poor prognosis.[7][8] The immunosuppressive environment fostered by IDO1 activity is characterized by the inhibition of effector T cells and natural killer (NK) cells, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][9] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[6][9]
This compound represents a novel, potent, and selective small molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites. This, in turn, is expected to reinvigorate the anti-tumor immune response by unleashing the activity of effector immune cells within the TME.
Mechanism of Action
The primary mechanism of action of IDO1 inhibitors like this compound is the direct inhibition of the enzymatic activity of IDO1. This restores the local concentration of tryptophan and prevents the accumulation of kynurenine, thereby mitigating the downstream immunosuppressive effects.[10]
dot
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative data for representative IDO1 inhibitors. These values provide a benchmark for the expected potency of a novel inhibitor like this compound.
Table 1: In Vitro Potency of Representative IDO1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) (HeLa Cells) | Reference |
| Ido1-IN-16 | 2 | 10 | [10] |
| Epacadostat | 5 | 15 | [10] |
| BMS-986205 | 10 | 50 | [10] |
Table 2: Functional Cellular Assay Data for Representative IDO1 Inhibitors
| Compound | T-Cell Activation Rescue (Jurkat Cells, EC50, nM) |
| Epacadostat | ~18 |
| BMS-986205 | ~8 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors are provided below.
Protocol 1: Cellular IDO1 Activity Assay
This assay measures the production of kynurenine in cancer cells with induced IDO1 expression to determine the cellular potency of an inhibitor.
Materials:
-
HeLa or SKOV-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, add IFNγ to the culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the IFNγ-containing medium and add 200 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Kynurenine Measurement:
-
Carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated proteins.
-
Transfer 100 µL of the clear supernatant to another new 96-well plate.
-
Add 100 µL of 2% (w/v) Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
References
- 1. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Anti-inflammatory Properties of Ido1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido1-IN-25 has emerged as a significant subject of investigation within the field of inflammatory response modulation. This technical guide synthesizes the available preclinical data on the anti-inflammatory properties of this compound, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and a depiction of the associated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] Upregulation of IDO1 is a key mechanism in creating an immunosuppressive microenvironment, which is implicated in cancer immune evasion and the pathogenesis of various inflammatory diseases.[1][2] By depleting tryptophan and producing immunomodulatory metabolites, IDO1 can suppress T-cell proliferation and function.[1] Tryptophan 2,3-dioxygenase (TDO2) shares a similar enzymatic function with IDO1, contributing to tryptophan catabolism. Therefore, dual inhibition of both IDO1 and TDO2 presents a promising strategy for robustly modulating the immune response. This compound is a novel small molecule designed to inhibit both of these enzymes.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the dual inhibition of IDO1 and TDO2. This inhibition blocks the conversion of tryptophan to kynurenine, thereby preventing the local depletion of tryptophan and the accumulation of immunosuppressive kynurenine pathway metabolites. The restoration of tryptophan levels is crucial for the proliferation and effector function of immune cells, particularly T lymphocytes.
The anti-inflammatory activity of this compound has also been demonstrated through its ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5] Nitric oxide is a key pro-inflammatory mediator, and its inhibition suggests a direct impact of this compound on inflammatory signaling cascades within immune cells.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory and anti-inflammatory activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| IDO1 | 0.17[3][4][5] |
| TDO2 | 3.2[3][4][5] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Endpoint | Result |
| Croton oil-induced mouse ear edema | Reduction of edema | Exerts anti-inflammatory effects[3][4][5] |
Note: Specific quantitative data on the percentage of edema inhibition and the doses of this compound used were not available in the public domain at the time of this report.
Table 3: In Vitro Anti-inflammatory Activity in Macrophages
| Cell Line | Stimulant | Endpoint | Result |
| RAW264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Effectively inhibits NO production[3][4][5] |
Note: The specific concentrations of this compound used and the corresponding percentages of NO inhibition were not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. Access to the full-text research article, "Rational design of 2-benzylsulfinyl-benzoxazoles as potent and selective indoleamine 2,3-dioxygenase 1 inhibitors to combat inflammation" by Wang T, et al. in Bioorganic Chemistry (2024), is required to provide these methodologies. However, based on standard laboratory practices, the general approaches are outlined below.
Croton Oil-Induced Mouse Ear Edema Model (General Protocol)
This widely used model assesses the anti-inflammatory potential of a compound. Typically, a solution of croton oil (an irritant) is applied to the surface of a mouse's ear to induce localized inflammation and edema (swelling). The test compound (this compound) would be administered either systemically (e.g., orally or intraperitoneally) or topically to the ear before or after the croton oil application. The degree of edema is quantified by measuring the thickness or weight of a punch biopsy of the ear tissue at a specific time point after induction. The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated group compared to a vehicle-treated control group.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages (General Protocol)
RAW264.7 cells, a murine macrophage cell line, are cultured in a suitable medium. The cells are then pre-treated with various concentrations of this compound for a defined period. Following this, the cells are stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation and nitric oxide production in macrophages. After a further incubation period, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The percentage of inhibition of NO production by this compound is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated, vehicle-treated control wells.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.
References
- 1. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - Cui - Current Medicinal Chemistry [rjpbr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Target Validation of Ido1-IN-25: A Technical Guide for Oncology Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Target Validation of Ido1-IN-25 in Oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment, playing a pivotal role in mediating immune evasion.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway, IDO1 creates an immunosuppressive milieu.[2] This is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[2][3] The expression of IDO1 is observed in a wide array of human cancers and is often associated with a poor prognosis, making it a compelling target for cancer immunotherapy.[1][4]
This compound is a novel small molecule inhibitor identified as a dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), the other key enzyme involved in tryptophan catabolism.[5][6] This dual inhibitory activity presents a potentially more comprehensive approach to blocking the kynurenine pathway and restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the target validation of this compound in an oncology setting, detailing its mechanism of action, summarizing key quantitative data, and providing established experimental protocols for its preclinical validation.
Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of both IDO1 and TDO. By blocking these enzymes, this compound prevents the conversion of tryptophan to kynurenine within the tumor microenvironment.[5][6] This leads to a reversal of the immunosuppressive state through:
-
Restoration of Tryptophan Levels: Increased local concentrations of tryptophan support the proliferation and effector function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
-
Reduction of Kynurenine Metabolites: Decreased levels of kynurenine and its downstream metabolites alleviate the inhibition of effector T cells and reduce the differentiation and activity of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[3]
The dual inhibition of both IDO1 and TDO by this compound may offer a more robust anti-tumor immune response compared to selective IDO1 inhibitors, as TDO can also contribute to an immunosuppressive tumor microenvironment in certain cancers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative context with other well-characterized IDO1 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) | Reference |
| IDO1 | 0.17 | [5][6] |
| TDO2 | 3.2 | [5][6] |
Table 2: Comparative In Vitro Potency of Selected IDO1 Inhibitors
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | Cancer Cell Line IC50 (nM) | Reference |
| This compound | 170 | 3200 | Data Not Available | [5][6] |
| Epacadostat | 10 | >100,000 | 50 (HeLa cells) | [2] |
| Navoximod (GDC-0919) | 69 | 8100 | 200 (293T-IDO1 cells) | [4] |
| Linrodostat (BMS-986205) | 21 | >30,000 | 1.1 (HEK293-hIDO1) | [7] |
Experimental Protocols for Target Validation in Oncology
IDO1 and TDO Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant IDO1 and TDO.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5 for IDO1, pH 7.5 for TDO)
-
L-Tryptophan (substrate)
-
Methylene blue (for IDO1 assay)
-
Ascorbic acid (for IDO1 assay)
-
Catalase (for IDO1 assay)
-
This compound and control inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in the assay buffer containing L-tryptophan and any necessary co-factors (methylene blue, ascorbic acid, catalase for IDO1).
-
Add serial dilutions of this compound or control compounds to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 or TDO2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine by detecting its absorbance at 321 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1/TDO Activity Assay in Cancer Cells
This assay measures the inhibition of IDO1 or TDO activity within a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO (e.g., PANC-1).
-
Complete cell culture medium.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
This compound and control inhibitors.
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent).
-
Microplate reader.
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
For IDO1-expressing cells, induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Add serial dilutions of this compound or control compounds to the cells and incubate for a predetermined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done by adding Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be measured colorimetrically (e.g., at 492 nm).
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.
In Vivo Tumor Model Efficacy Study
This study evaluates the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Mouse cancer cell line that establishes tumors in the chosen mouse strain (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).
-
Calipers for tumor measurement.
-
Equipment for blood and tissue collection.
-
LC-MS/MS for kynurenine and tryptophan analysis.
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound daily via the chosen route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, or at specified time points, collect blood and tumor tissue for pharmacodynamic analysis.
-
Analyze plasma and tumor homogenates for kynurenine and tryptophan concentrations using LC-MS/MS to determine the Kyn/Trp ratio.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs).
-
Evaluate anti-tumor efficacy based on tumor growth inhibition and changes in the Kyn/Trp ratio and TIL populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway leading to immune suppression in the tumor microenvironment.
Caption: Proposed mechanism of action for the dual IDO1/TDO2 inhibitor this compound.
Caption: A typical experimental workflow for the preclinical validation of an IDO1 inhibitor in oncology.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Anti-Tumor Effect of Indoleamine 2,3-Dioxygenase Inhibitor CY1-4 by CY1-4 Nano-Skeleton Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-25: A Technical Guide on its Role in T-Cell Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a central role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and generates immunosuppressive metabolites known as kynurenines. This metabolic shift within the tumor microenvironment leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), thereby enabling cancer cells to escape immune surveillance. Ido1-IN-25 has been identified as a potent dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO2), the two primary enzymes responsible for tryptophan catabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in T-cell suppression, detailed experimental protocols for its evaluation, and a summary of its known quantitative data.
Introduction to IDO1 and T-Cell Suppression
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive tumor microenvironment.[1][2] IDO1 is an intracellular, heme-containing enzyme that initiates the kynurenine (B1673888) pathway of tryptophan degradation.[3][4] This enzymatic activity has two major consequences for T-cell function:
-
Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid can induce a state of anergy (unresponsiveness) and even apoptosis (programmed cell death) in effector T-cells, thereby halting their anti-tumor activity.[5][6]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not inert. These metabolites actively contribute to the immunosuppressive environment by promoting the differentiation and activation of regulatory T-cells (Tregs), which in turn suppress the activity of effector T-cells.[7][8]
Given its significant role in immune escape, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[9][10]
This compound: A Dual IDO1/TDO2 Inhibitor
This compound is a small molecule inhibitor that targets not only IDO1 but also tryptophan 2,3-dioxygenase (TDO2). TDO2 is another enzyme that catalyzes the same initial step in tryptophan catabolism and has been implicated in tumor immune evasion.[11] The dual inhibition of both IDO1 and TDO2 by this compound presents a potentially more comprehensive approach to restoring anti-tumor immunity.
Quantitative Data
The following table summarizes the known in vitro inhibitory activity of this compound against IDO1 and TDO2 enzymes.
| Target Enzyme | IC50 Value |
| IDO1 | 0.17 µM |
| TDO2 | 3.2 µM |
(Data sourced from publicly available information)[12]
Note: Further quantitative data on the effects of this compound on T-cell proliferation, cytokine production (e.g., IL-2), and Treg differentiation are not yet readily available in the public domain. The experimental protocols provided below are based on established methods for characterizing other IDO1 inhibitors and can be adapted for the evaluation of this compound.
Signaling Pathways in IDO1-Mediated T-Cell Suppression
The immunosuppressive effects of IDO1 are mediated through several key signaling pathways within T-cells. Understanding these pathways is crucial for appreciating the mechanism of action of inhibitors like this compound.
GCN2 and mTOR Signaling
Tryptophan depletion, induced by IDO1 activity, is sensed by the GCN2 (General Control Nonderepressible 2) kinase.[5] Activation of GCN2 leads to the phosphorylation of eIF2α, which in turn inhibits global protein synthesis and causes T-cell cycle arrest.[13] Concurrently, tryptophan scarcity can also lead to the inhibition of the mTOR (mammalian Target of Rapamycin) signaling pathway, a central regulator of cell growth and proliferation.[5][13]
Caption: IDO1-GCN2/mTOR Signaling Pathway in T-Cells.
Aryl Hydrocarbon Receptor (AHR) Signaling
The accumulation of kynurenine, a direct product of IDO1-mediated tryptophan catabolism, acts as a ligand for the Aryl Hydrocarbon Receptor (AHR).[14][15] Activation of AHR in naive T-cells promotes their differentiation into immunosuppressive regulatory T-cells (Tregs).[7][8] These Tregs then actively suppress the function of effector T-cells, further contributing to the immune-tolerant microenvironment.
Caption: IDO1-AHR Signaling Pathway and Treg Differentiation.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro evaluation of this compound.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
This compound
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a 50 mM potassium phosphate buffer (pH 6.5), prepare a reaction mixture containing 400 µM L-tryptophan, 10 µM methylene blue, 20 mM ascorbic acid, and 100 µg/mL catalase.[16]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiate Reaction: Add the this compound dilutions to the respective wells. Add the reagent mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.[16]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17]
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add DMAB reagent.[16]
-
Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[16]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the In Vitro IDO1 Enzymatic Assay.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate and allow them to adhere overnight.[14]
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[14]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[16]
-
Sample Collection: Collect the cell culture supernatant.[16]
-
Kynurenine Measurement:
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. mRNA-delivery of IDO1 suppresses T cell-mediated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. IDO upregulates regulatory T cells via tryptophan catabolite and suppresses encephalitogenic T cell responses in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and regulation of immune-modulatory enzyme indoleamine 2,3-dioxygenase (IDO) by human airway epithelial cells and its effect on T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 12. IDO1 and inflammatory neovascularization: bringing new blood to tumor-promoting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [THE INDUCTION OF CD25 EXPRESSION IN Jurkat T CELLS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
Unveiling the Selectivity Profile of Ido1-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido1-IN-25 is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers and is implicated in other pathological conditions. This technical guide provides a comprehensive overview of the selectivity profile of this compound based on currently available data, details representative experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Activity
The primary publicly available quantitative data for this compound focuses on its inhibitory activity against its two primary targets, IDO1 and TDO2. This information is summarized in the table below. It is important to note that a comprehensive selectivity panel screening against a broad range of kinases and other enzymes for this compound is not currently available in the public domain.
| Target | IC50 (µM) | Ligand/Substrate | Assay Type |
| IDO1 | 0.17 | L-Tryptophan | Biochemical Assay |
| TDO2 | 3.2 | L-Tryptophan | Biochemical Assay |
Data sourced from publicly available information.[1]
Mechanism of Action and Signaling Pathway
IDO1 and TDO2 catalyze the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the cellular microenvironment have profound immunosuppressive effects. These include the inhibition of effector T cell and natural killer (NK) cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and function. By inhibiting IDO1 and TDO2, this compound is designed to restore local tryptophan levels and reduce kynurenine production, thereby alleviating immunosuppression and potentially enhancing anti-tumor immune responses.
Caption: IDO1/TDO2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the specific determination of this compound IC50 values are not publicly available. However, the following sections describe representative and widely accepted methodologies for assessing the activity of IDO1 and TDO2 inhibitors.
Biochemical Assay for IDO1/TDO2 Inhibition (Representative Protocol)
This type of assay directly measures the enzymatic activity of purified recombinant IDO1 or TDO2 in the presence of an inhibitor.
1. Materials:
- Purified recombinant human IDO1 or TDO2 enzyme
- L-Tryptophan (substrate)
- Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
- Cofactors and additives (e.g., 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase)
- This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
- 96-well UV-transparent microplates
- Microplate reader capable of measuring absorbance at ~321 nm
2. Procedure:
- Prepare a reaction mixture containing assay buffer, L-tryptophan, and cofactors.
- Add serial dilutions of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO) for baseline enzyme activity.
- Initiate the enzymatic reaction by adding the purified IDO1 or TDO2 enzyme to each well.
- Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).
- Stop the reaction by adding a stop solution (e.g., 30% trichloroacetic acid).
- Measure the formation of N-formylkynurenine by reading the absorbance at approximately 321 nm.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
A[label="Prepare Reaction Mixture\n(Buffer, L-Trp, Cofactors)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Add Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Initiate Reaction with\nIDO1/TDO2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Measure Absorbance\n(~321 nm)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: A generalized workflow for a biochemical assay to determine IC50 values.
Cell-Based Assay for IDO1/TDO2 Inhibition (Representative Protocol)
This assay measures the ability of an inhibitor to block IDO1 or TDO2 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
1. Materials:
- Human cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO2 (e.g., certain glioblastoma cell lines).
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin).
- Recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.
- This compound (test inhibitor).
- 96-well cell culture plates.
- Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid - Ehrlich's reagent).
- Microplate reader for colorimetric or fluorometric analysis.
2. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- For IDO1 inhibition assays, stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression. For constitutive TDO2 expressing cells, this step is omitted.
- Treat the cells with serial dilutions of this compound. Include a vehicle control.
- Incubate the cells for a further 24-48 hours.
- Collect the cell culture supernatant.
- Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.
- Incubate at room temperature for a short period (e.g., 10-20 minutes).
- Measure the absorbance at the appropriate wavelength (e.g., ~480 nm).
- Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Off-Target Profile and Potential Liabilities
As previously mentioned, a comprehensive off-target profile for this compound is not publicly available. In the absence of such data, it is crucial for researchers to consider potential off-target effects common to this class of inhibitors. These may include interactions with other heme-containing proteins or enzymes involved in related metabolic pathways. Further investigation through broad panel screening is necessary to fully characterize the selectivity and potential liabilities of this compound.
Conclusion
This compound is a dual inhibitor of IDO1 and TDO2, with demonstrated in vitro potency. While its selectivity against its primary targets is established, a comprehensive understanding of its broader selectivity profile requires further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel inhibitors of the kynurenine pathway. A thorough characterization of the selectivity and off-target effects will be critical for the future development and clinical translation of this and similar compounds.
References
Ido1-IN-25: A Technical Guide to a Novel Dual IDO1/TDO2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido1-IN-25 is a novel small molecule that has demonstrated potent inhibitory activity against both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes implicated in tumor immune evasion. By targeting the kynurenine (B1673888) pathway, this compound presents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment. This technical guide provides a comprehensive overview of the currently available preclinical data, detailed experimental methodologies for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.
Introduction to IDO1/TDO2 Inhibition in Oncology
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) are critical regulators of tryptophan metabolism. In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) and myeloid-derived suppressor cell (MDSC) activity. By creating an immune-tolerant environment, IDO1 and TDO help cancer cells evade immune surveillance and destruction.
The inhibition of IDO1 and TDO has therefore emerged as a compelling strategy in cancer immunotherapy. Dual inhibition of both enzymes may offer a more comprehensive blockade of the kynurenine pathway, potentially overcoming compensatory mechanisms and leading to a more robust anti-tumor immune response.
This compound: A Profile of a Dual Inhibitor
This compound is a dual inhibitor of IDO1 and TDO2. The primary source for the initial characterization of this compound is the publication: "Rational design of 2-benzylsulfinyl-benzoxazoles as potent and selective indoleamine 2,3-dioxygenase 1 inhibitors to combat inflammation" in Bioorganic Chemistry (2024).
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.17 µM | IDO1 | [1] |
| IC50 | 3.2 µM | TDO2 | [1] |
Note: Further quantitative data regarding in vivo efficacy in cancer models, pharmacokinetics, and toxicology are not currently available in the public domain.
Signaling Pathways and Experimental Workflows
IDO1/TDO2 Signaling Pathway
The following diagram illustrates the central role of IDO1 and TDO2 in tryptophan metabolism and the subsequent immunosuppressive cascade within the tumor microenvironment.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ido1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan. In the context of oncology, IDO1 has emerged as a key immune checkpoint protein. Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift suppresses the proliferation and effector function of T-cells, while promoting the generation of regulatory T-cells (Tregs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy.
Ido1-IN-25 is a dual inhibitor of IDO1 and tryptophan-2,3-dioxygenase (TDO2).[1] These application notes provide a comprehensive overview of the in vitro protocols to characterize the activity of this compound.
IDO1 Signaling Pathway
The enzymatic activity of IDO1 initiates a signaling cascade that culminates in immune suppression. Upon expression, typically induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), IDO1 converts L-tryptophan into N-formylkynurenine. This initial step has two major downstream consequences: the depletion of local tryptophan concentrations, which stalls T-cell proliferation, and the production of kynurenine and other metabolites that have direct immunosuppressive effects.
Data Presentation
The inhibitory activity of this compound and other reference compounds can be quantified and compared using IC50 values, which represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Assay Type | IC50 (µM) |
| This compound | Enzymatic | 0.17 |
| Epacadostat | Enzymatic | ~0.005 |
| BMS-986205 | Enzymatic | ~0.01 |
Note: IC50 values for reference compounds are approximate and may vary depending on assay conditions.
Experimental Protocols
Two primary in vitro assays are recommended for the characterization of this compound: a cell-free enzymatic assay to determine direct inhibition of the IDO1 enzyme, and a cell-based functional assay to assess the compound's activity in a more physiologically relevant setting.
Protocol 1: Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat, for positive control)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 400 µM L-tryptophan, 10 µM methylene blue, 20 mM ascorbic acid, and 100 µg/mL catalase.
-
Compound Dilution: Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
Enzyme Reaction:
-
Add the recombinant IDO1 enzyme to each well of a 96-well plate.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity on the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat, for positive control)
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a control inhibitor.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay protocol.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
Conclusion
The described protocols provide a robust framework for the in vitro characterization of this compound. By employing both cell-free and cell-based assays, researchers can obtain a comprehensive understanding of the compound's inhibitory activity against the IDO1 enzyme and its functional effects in a cellular environment. This information is crucial for the further development of this compound as a potential therapeutic agent in the field of immuno-oncology.
References
Application Notes and Protocols for Determining the Cellular Activity of IDO1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] This enzymatic activity has profound effects on the immune system. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[3][4] This environment inhibits the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][6]
Many tumors exploit this pathway to evade immune surveillance by overexpressing IDO1, which is often associated with a poor prognosis.[4][7] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology, aiming to restore anti-tumor immunity.[4]
IDO1-IN-25 is a potent dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO2). This document provides detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on IDO1 in a cellular context.
IDO1 Signaling Pathway
The induction of IDO1, primarily by interferon-gamma (IFN-γ), leads to the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This process depletes local tryptophan levels and increases kynurenine concentrations, leading to the suppression of T-cell responses and the promotion of an immunosuppressive tumor microenvironment.
Caption: IDO1 signaling pathway leading to immune suppression.
Quantitative Data Summary
The inhibitory activity of this compound and reference compounds against IDO1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Cell-Based Assay |
| This compound | IDO1 | 0.17 | Kynurenine Production Assay |
| TDO2 | 3.2 | (Biochemical Assay) | |
| Epacadostat | IDO1 | ~0.0153 | Kynurenine Production Assay[8] |
| BMS-986205 | IDO1 | ~0.0095 | Kynurenine Production Assay[8] |
Experimental Protocols
Two primary cell-based assays are recommended for evaluating IDO1 inhibitors.
Kynurenine Production Assay
This assay directly measures the product of IDO1 activity, kynurenine, in the supernatant of cells treated with an IDO1 inducer and the test inhibitor.
Caption: Workflow for the kynurenine production assay.
a. Cell Culture and IDO1 Induction:
-
Culture a suitable human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3.[9]
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 50 ng/mL) for 24 to 48 hours.[2][9]
b. Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control inhibitors (e.g., epacadostat) in the appropriate cell culture medium.
-
Remove the IFN-γ-containing medium from the cells and replace it with the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a positive control (IFN-γ-treated cells without inhibitor).
-
Incubate the plate for an additional 24 to 72 hours.[2]
c. Kynurenine Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant. This can be achieved through:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying tryptophan and kynurenine.[10]
-
Colorimetric Assay: A simpler method involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (p-DMAB) to produce a colored product that can be measured spectrophotometrically at 480 nm.[11]
-
d. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the inhibitor concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
T-Cell Co-culture Assay
This assay measures the functional consequence of IDO1 inhibition by assessing the rescue of T-cell activation in a co-culture system.[9]
Caption: Workflow for the T-cell co-culture assay.
a. Preparation of IDO1-Expressing Cells:
-
Seed and induce IDO1 expression in SKOV-3 cells as described in the kynurenine production assay protocol.
b. Co-culture Setup:
-
After IDO1 induction, add serial dilutions of this compound or control inhibitors to the SKOV-3 cells.
-
Add a suspension of Jurkat T-cells (a human T-lymphocyte cell line) to each well.[9]
-
Stimulate T-cell activation by adding a mitogen such as phytohemagglutinin (PHA).
-
Co-culture the cells for 48 to 72 hours.
c. Measurement of T-Cell Activation:
-
T-cell activation can be assessed by measuring the secretion of Interleukin-2 (IL-2) into the supernatant using a standard ELISA kit.[9]
-
A rescue of IL-2 secretion in the presence of the inhibitor indicates a reversal of IDO1-mediated T-cell suppression.
d. Optional Viability Assay:
-
To assess potential cytotoxicity of the inhibitor on T-cells, a cell viability assay (e.g., using CellTiter-Glo®) can be performed on the Jurkat cells after the co-culture period.[8]
e. Data Analysis:
-
Plot the concentration of IL-2 versus the inhibitor concentration to determine the effective concentration range for rescuing T-cell function.
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound. The kynurenine production assay offers a direct measure of target engagement, while the T-cell co-culture assay provides a functional readout of the inhibitor's ability to reverse IDO1-mediated immunosuppression. These protocols can be adapted for high-throughput screening and detailed mechanistic studies of novel IDO1 inhibitors.
References
- 1. research.mpu.edu.mo [research.mpu.edu.mo]
- 2. oncotarget.com [oncotarget.com]
- 3. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Ido1-IN-25 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a generalized guide for the in vivo administration of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-25, in mouse models of cancer. As of the latest available information, specific preclinical data for this compound administration in vivo has not been publicly detailed. Therefore, the information presented herein is adapted from established protocols for other potent IDO1 inhibitors and should be considered as a starting point for experimental design. Optimization and validation for specific experimental conditions are highly recommended.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). Pharmacological inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This compound is a novel inhibitor of IDO1. These notes provide a framework for its preclinical evaluation in syngeneic mouse tumor models.
Data Presentation
Due to the absence of specific in vivo data for this compound, the following table summarizes typical administration parameters for other potent, structurally similar IDO1 inhibitors in mouse cancer models. This information can be used to guide dose-finding studies for this compound.
Table 1: Summary of In Vivo Administration Parameters for Potent IDO1 Inhibitors in Mice
| Parameter | Epacadostat (INCB024360) | Navoximod (GDC-0919) | Indoximod (1-Methyl-D-tryptophan) | NTRC 3883-0 |
| Mouse Strain | BALB/c, C57BL/6 | C57BL/6 | BALB/c, C57BL/6 | C57BL/6 |
| Tumor Model | CT26 colon carcinoma, B16F10 melanoma | B16F10 melanoma | B16 melanoma, Lewis Lung Carcinoma | B16F10 melanoma (IDO1-overexpressing) |
| Route of Administration | Oral (p.o.), gavage | Oral (p.o.), gavage | Oral (p.o.), in drinking water or chow | Oral (p.o.), gavage |
| Dose Range | 25 - 100 mg/kg | 50 - 100 mg/kg | 1 - 2 mg/mL in drinking water | 50 - 100 mg/ |
Application Notes and Protocols for the Stable Formulation of Ido1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint regulator.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, IDO1 plays a pivotal role in suppressing T-cell and natural killer (NK) cell function, promoting the generation of regulatory T cells (Tregs), and fostering an immunosuppressive tumor microenvironment.[1][2] Upregulation of IDO1 is a common mechanism by which cancer cells evade the host immune system, and its expression is often associated with poor prognosis in various malignancies.[2][3]
Ido1-IN-25 is a potent small molecule inhibitor that targets both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO2), with IC50 values of 0.17 µM and 3.2 µM, respectively.[4] As a dual inhibitor, this compound has the potential to more comprehensively block the kynurenine (B1673888) pathway, a key driver of immunosuppression in cancer.[5][6] The therapeutic potential of this compound is currently being explored in preclinical models of inflammation and cancer.
A significant challenge in the preclinical development of small molecule inhibitors like this compound is their often poor aqueous solubility. This can hinder the acquisition of reliable and reproducible data in in vitro and in vivo studies. The development of a stable formulation is therefore paramount to ensure consistent compound exposure and accurate assessment of its biological activity.
These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes. This document outlines strategies for solubility assessment, formulation development, and stability testing. Detailed experimental protocols are provided for key assays to evaluate the biological activity of the formulated inhibitor.
IDO1 Signaling Pathway
The catabolism of tryptophan initiated by IDO1 leads to a cascade of events that ultimately dampen the anti-tumor immune response. Tryptophan depletion itself can arrest T-cell proliferation, while the accumulation of downstream metabolites, collectively known as kynurenines, actively promotes an immunosuppressive environment.
Formulation Development and Stability Testing Workflow
The development of a stable formulation for a poorly soluble compound like this compound is a multi-step process that involves initial solubility screening, formulation optimization, and rigorous stability assessment. The following workflow provides a systematic approach to achieving a formulation suitable for preclinical research.
Data Presentation: Formulation and Stability
Quantitative data from solubility and stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | Data to be determined | Clear solution, no precipitation |
| Ethanol | 25 | Data to be determined | |
| PEG400 | 25 | Data to be determined | |
| Propylene Glycol | 25 | Data to be determined | |
| PBS (pH 7.4) | 25 | Data to be determined |
Table 2: Stability of this compound Formulation (e.g., 10 mM in 10% DMSO, 40% PEG400, 50% Saline)
| Storage Condition | Time Point | Peak Area (HPLC) | % Remaining | Appearance |
| 4°C, Protected from Light | 0 hours | Initial Value | 100% | Clear, colorless |
| 24 hours | Data to be determined | Calculated % | No change | |
| 48 hours | Data to be determined | Calculated % | No change | |
| 1 week | Data to be determined | Calculated % | No change | |
| Room Temperature, Light | 0 hours | Initial Value | 100% | Clear, colorless |
| 24 hours | Data to be determined | Calculated % | ||
| 48 hours | Data to be determined | Calculated % | ||
| 1 week | Data to be determined | Calculated % |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in various solvents commonly used in preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Micro-pipettes
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 2 mg) into several microcentrifuge tubes.
-
To each tube, add a small, precise volume of a single solvent (e.g., 100 µL).
-
Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved completely, add another small, precise amount of this compound and repeat step 3.
-
Continue this process until a saturated solution is achieved (i.e., solid particles are visible after vortexing).
-
For saturated solutions, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
Record the maximum solubility in mg/mL for each solvent.
Protocol 2: Development of an Aqueous-Based Formulation
Objective: To develop a stable, aqueous-based formulation of this compound suitable for in vitro cell-based assays.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween 80 or Kolliphor® EL
-
Saline or PBS, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Based on the solubility data from Protocol 1, select a primary solvent in which this compound is highly soluble (likely DMSO).
-
Prepare a high-concentration stock solution of this compound in the chosen primary solvent (e.g., 100 mM in DMSO).
-
Develop a series of vehicle formulations with varying compositions of co-solvents and surfactants. Examples include:
-
Vehicle A: 10% DMSO, 40% PEG400, 50% Saline
-
Vehicle B: 5% DMSO, 10% Tween 80, 85% PBS
-
Vehicle C: 10% DMSO, 20% Kolliphor® EL, 70% Saline
-
-
To prepare the final formulation, first add the required volume of the this compound stock solution to a sterile tube.
-
Add the other organic components of the vehicle (e.g., PEG400, Tween 80) and vortex thoroughly.
-
Slowly add the aqueous component (saline or PBS) dropwise while continuously vortexing to prevent precipitation.
-
If necessary, briefly sonicate the final formulation in a water bath to ensure complete dissolution.
-
Visually inspect the final formulation for clarity and absence of precipitation.
Protocol 3: Stability Assessment using HPLC
Objective: To assess the chemical stability of the formulated this compound over time under different storage conditions.
Materials:
-
Formulated this compound from Protocol 2
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Incubators or environmental chambers set to desired temperatures
-
Light-protected and transparent storage vials
Methodology:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from potential degradation products.
-
Aliquot the formulated this compound into multiple vials for each storage condition to be tested (e.g., 4°C/dark, room temperature/light, 37°C/dark).
-
At time zero (T=0), inject a sample of the formulation onto the HPLC system and record the chromatogram. Note the retention time and peak area of the parent compound.
-
Store the vials under the specified conditions.
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
-
Allow the sample to equilibrate to room temperature and inject it into the HPLC system.
-
Compare the chromatograms from each time point to the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 4: Cell-Based IDO1 Activity Assay
Objective: To confirm that the formulated this compound retains its biological activity by measuring its ability to inhibit kynurenine production in cells.
Materials:
-
HeLa or SKOV-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
Formulated this compound
-
Vehicle control formulation
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 30% w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, treat the cells with IFN-γ (final concentration of 100 ng/mL) for 24 hours to induce IDO1 expression. Include wells without IFN-γ as a negative control.
-
Inhibitor Treatment: Prepare serial dilutions of the formulated this compound and the vehicle control in fresh cell culture medium. Add the diluted compounds to the IFN-γ-treated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in each sample and calculate the IC50 value for this compound.
Conclusion
The development of a stable and effective formulation is a critical step in the preclinical evaluation of promising therapeutic candidates like this compound. While the inherent poor solubility of many small molecule inhibitors presents a challenge, a systematic approach to solubility screening, formulation development, and stability testing can lead to a formulation that provides reliable and reproducible results. The protocols outlined in these application notes provide a framework for researchers to develop a suitable formulation of this compound, enabling a more accurate assessment of its biological activity and therapeutic potential. It is imperative that the formulation development process is carefully documented and that the final formulation is rigorously tested for stability before its use in critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Combination of Ido1-IN-25 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a crucial role in tumor immune evasion.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs).[3] This suppression of the anti-tumor immune response can limit the efficacy of cancer immunotherapies, including immune checkpoint inhibitors.[4]
Checkpoint inhibitors, such as antibodies targeting PD-1/PD-L1, have revolutionized cancer treatment by reinvigorating the body's own immune system to fight tumors. However, a significant number of patients do not respond to these therapies.[4] One proposed mechanism of resistance is the upregulation of compensatory immunosuppressive pathways like the IDO1 pathway. Preclinical studies have shown that combining IDO1 inhibitors with checkpoint blockade can lead to synergistic anti-tumor effects, enhancing tumor growth inhibition and improving survival in various cancer models.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of an IDO1 inhibitor, exemplified by Ido1-IN-25, in combination with checkpoint inhibitors. While specific in vivo data for this compound is not extensively available in the public domain, the provided protocols and data are based on well-established methodologies and representative findings from preclinical studies with other potent and selective IDO1 inhibitors.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize representative quantitative data from preclinical in vivo studies of IDO1 inhibitors in combination with checkpoint inhibitors. These data illustrate the potential synergistic anti-tumor activity of this combination therapy.
Table 1: In Vivo Efficacy of IDO1 Inhibitor BGB-5777 in Combination with Anti-PD-1 and Radiation in a Syngeneic Glioblastoma Model [7][8]
| Treatment Group | Median Survival (days) | Survival Rate (%) |
| Vehicle | 20 | 0 |
| BGB-5777 | 22 | 0 |
| Anti-PD-1 | 23 | 0 |
| Radiation | 25 | 0 |
| BGB-5777 + Anti-PD-1 | 28 | 0 |
| BGB-5777 + Radiation | 30 | 0 |
| Anti-PD-1 + Radiation | 35 | 0 |
| BGB-5777 + Anti-PD-1 + Radiation | >90 | 40 |
Table 2: Anti-Tumor Activity of IDO1 Inhibitor GDC-0919 in Combination with Anti-PD-L1 in a Syngeneic Colon Carcinoma Model (MC38) [6]
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
| Vehicle | ~2500 | - |
| GDC-0919 | ~2000 | ~20 |
| Anti-PD-L1 | ~1000 | ~60 |
| GDC-0919 + Anti-PD-L1 | ~250 | ~90 |
Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 pathway and checkpoint inhibitor interaction.
Experimental Workflow for In Vivo Combination Study
Caption: In vivo combination study experimental workflow.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in combination with a checkpoint inhibitor. Specific parameters such as cell numbers, drug dosages, and treatment schedules should be optimized for the chosen tumor model and therapeutic agents.
Protocol 1: Syngeneic Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunocompetent mice.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c) appropriate for the chosen tumor cell line.[9]
-
Murine tumor cell line (e.g., MC38, CT26, B16F10).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL) and needles (27G).
-
Electric clippers.
-
70% ethanol.
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with complete medium, and then resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and shave the right flank.
-
Clean the injection site with 70% ethanol.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank.
-
Monitor the mice for tumor growth.
Protocol 2: In Vivo Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor.
Materials:
-
Tumor-bearing mice (from Protocol 1) with tumor volumes of approximately 100-150 mm³.
-
This compound (formulated in an appropriate vehicle).
-
Checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) formulated in PBS.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection).
Procedure:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: Checkpoint Inhibitor
-
Group 4: this compound + Checkpoint Inhibitor
-
-
Administer treatments according to a pre-defined schedule. For example:
-
This compound: Administer daily by oral gavage.
-
Checkpoint Inhibitor: Administer twice a week by intraperitoneal injection.
-
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
Euthanize mice at the end of the study or when humane endpoints are met.
Protocol 3: Endpoint Analysis
Objective: To assess the pharmacodynamic and immunological effects of the combination therapy.
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Surgical tools for tissue collection.
-
Reagents for LC-MS/MS analysis of tryptophan and kynurenine.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3).
-
Collagenase and DNase for tumor digestion.
-
70 µm cell strainers.
-
Red blood cell lysis buffer.
-
Fixation and permeabilization buffers for intracellular staining (e.g., for FoxP3).
-
Flow cytometer.
Procedure:
1. Pharmacodynamic Analysis:
-
At the end of the study, collect blood via cardiac puncture and plasma by centrifugation.
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Analyze plasma and tumor homogenates for tryptophan and kynurenine levels using LC-MS/MS to determine the Kyn/Trp ratio as a measure of IDO1 inhibition.
2. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue with collagenase and DNase to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface markers.
-
For intracellular markers like FoxP3, fix and permeabilize the cells before staining.
-
Acquire data on a flow cytometer and analyze the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, Tregs).
3. Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for markers of interest (e.g., CD8 to visualize cytotoxic T cell infiltration).
Conclusion
The combination of IDO1 inhibitors with checkpoint blockade represents a promising strategy to overcome immune resistance in cancer therapy. The protocols and representative data provided herein offer a robust framework for the preclinical in vivo evaluation of this compound in combination with checkpoint inhibitors. Meticulous experimental design and comprehensive endpoint analyses are crucial for elucidating the synergistic potential and underlying mechanisms of this therapeutic approach.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Ido1-IN-25 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that suppresses antitumor immunity by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1][2] Within the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively impair the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This creates an immunosuppressive milieu that facilitates tumor escape from immune surveillance.[1][5] Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immune responses, often in combination with other immunotherapies such as checkpoint inhibitors.[2][3]
Ido1-IN-25 is a potent dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), with IC50 values of 0.17 µM and 3.2 µM, respectively.[6] Preclinical studies have demonstrated its potential in cancer immunotherapy. In a CT26 syngeneic mouse model of colorectal tumor, oral administration of a closely related compound, referred to as compound 25, resulted in a significant delay in tumor growth.[7] These application notes provide detailed protocols for the in vivo evaluation of this compound in syngeneic tumor models, based on available data and established methodologies for potent IDO1 inhibitors.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (µM) |
| IDO1 | 0.17 |
| TDO2 | 3.2 |
Data sourced from MedChemExpress.[6]
In Vivo Efficacy of a Potent IDO1 Inhibitor (Compound 25) in CT26 Syngeneic Model
| Treatment Group | Dosage (mg/kg, oral gavage) | Tumor Growth Delay (%) |
| Vehicle Control | - | 0 |
| Compound 25 | 200 | 63 |
| Compound 25 | 400 | 73 |
Data adapted from a study on a potent IDO1 inhibitor with favorable oral bioavailability, believed to be this compound.[7]
Signaling Pathways and Experimental Workflow
IDO1-Mediated Immune Suppression Signaling Pathway
References
- 1. IDO1 indoleamine 2,3-dioxygenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Novel IDO1 Inhibitors in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] Its role in creating an immunosuppressive tumor microenvironment has made it a significant target for cancer immunotherapy.[2][3][4] By inhibiting IDO1, the aim is to restore anti-tumor immune responses.[5] This document provides a generalized framework for the preclinical pharmacokinetic analysis of novel IDO1 inhibitors, based on publicly available data for various compounds in this class, as no specific data for a compound designated "Ido1-IN-25" is publicly available. The methodologies and data presentation formats described herein are based on studies of other IDO1 inhibitors such as Epacadostat, SHR9146, and BMS-986242.
I. IDO1 Signaling Pathway and Therapeutic Rationale
IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1] In the context of cancer, the expression of IDO1 is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment.[6][7]
This enzymatic activity leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan can induce the arrest of T-cell proliferation and promote T-cell anergy.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3][5]
The therapeutic rationale for IDO1 inhibitors is to block this immunosuppressive pathway, thereby restoring T-cell function and enhancing the efficacy of the immune system to recognize and eliminate cancer cells.[5]
II. Preclinical Pharmacokinetic Data Summary
The following tables summarize typical pharmacokinetic parameters for various IDO1 inhibitors from preclinical studies in mice. This data is essential for comparing the systemic exposure and disposition of different compounds.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of IDO1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |
| SHR9146 | 20 | 8.751 | 0.79 ± 0.36 | 15.606 | 1.586 ± 0.853 | 54.2 ± 12.6 | [8] |
| SHR9146 | 80 | 12.893 | 0.79 ± 0.36 | 69.971 | 1.586 ± 0.853 | 54.2 ± 12.6 | [8] |
| BMS-986242 | 10 | - | - | 9.6 (tumor) | - | - | [3] |
| BMS-986242 | 30 | - | - | 61.0 (tumor) | - | - | [3] |
| Linrodostat | 60 | - | - | 34.9 (tumor) | - | - | [3] |
| Epacadostat | 100 | - | - | 48.0 (tumor) | - | - | [3] |
Note: Data for BMS-986242, Linrodostat, and Epacadostat represent AUC in the tumor, not plasma.
Table 2: Intravenous Pharmacokinetic Parameters of SHR9146 in Mice
| Parameter | Value |
| Half-life (t₁/₂) | 0.713 h |
| Clearance (CL) | 12 mL/min/kg |
| Volume of Distribution (Vd) | 0.666 L/kg |
| Reference | [8] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are generalized protocols based on common practices in preclinical drug development.
A. In Vivo Pharmacokinetic Study Protocol
This protocol outlines the steps for determining the pharmacokinetic profile of an IDO1 inhibitor in a preclinical model, such as mice.
-
Animal Models: Studies are typically conducted in rodent models such as C57BL/6 or BALB/c mice.[9] For tumor-specific pharmacokinetic studies, tumor-bearing mice (e.g., CT26 tumor-bearing mice) are used.[5]
-
Compound Administration: The test compound is formulated in an appropriate vehicle and administered via the desired route, typically oral (PO) gavage or intravenous (IV) injection.
-
Dose Groups: At least two dose levels are recommended for oral administration to assess dose proportionality.[8] An IV group is necessary to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10] For tissue distribution studies, tissues of interest (e.g., tumor, liver, brain) are also collected.[8][9]
-
Sample Processing: Blood is processed to plasma via centrifugation.[8] Tissues are homogenized.[8] All samples are stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma and tissue homogenates is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][8] This method should be sensitive, specific, accurate, and precise.[8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
B. In Vitro Metabolic Stability Assay Protocol
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential clearance in vivo.
-
System: The assay utilizes liver microsomes from preclinical species (e.g., mouse, rat, dog) and humans, which contain key drug-metabolizing enzymes.[11]
-
Incubation: The test compound is incubated with liver microsomes in the presence of a NADPH regenerating system to initiate the metabolic reaction.[11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining over time is used to calculate the in vitro half-life and intrinsic clearance.
C. Plasma Protein Binding Assay Protocol
This assay determines the extent to which a compound binds to plasma proteins, which can influence its distribution and availability to target tissues.
-
Method: Equilibrium dialysis is a common method used for this assay.
-
Procedure: The test compound is added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane.
-
Equilibrium: The system is incubated until equilibrium is reached.
-
Analysis: The concentration of the compound is measured in both the plasma and buffer compartments by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two compartments.
IV. Conclusion
The preclinical pharmacokinetic evaluation of novel IDO1 inhibitors is a critical step in their development as cancer immunotherapies. The protocols and data presentation formats outlined in these application notes provide a standardized framework for assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. A thorough understanding of a compound's pharmacokinetic profile is essential for dose selection in subsequent efficacy and toxicology studies and for predicting its behavior in humans.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 indoleamine 2,3-dioxygenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 11. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Target Engagement of Ido1-IN-25: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cellular target engagement of Ido1-IN-25, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Understanding how effectively a compound binds to its intended target within a cellular context is a critical step in drug discovery and development. This document outlines detailed protocols for biochemical and biophysical methods to quantify the interaction of this compound with the IDO1 enzyme in cells.
Introduction to IDO1 and Target Engagement
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2] This process is a key mechanism of immune suppression, particularly within the tumor microenvironment.[3][4] By depleting tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 can inhibit the function of effector T cells and promote the activity of regulatory T cells, allowing cancer cells to evade immune surveillance.[5][6][7] Consequently, inhibiting IDO1 is a promising therapeutic strategy in oncology.[3][5]
This compound is a small molecule inhibitor designed to block the enzymatic activity of IDO1. To validate its efficacy and mechanism of action, it is crucial to perform target engagement studies. Target engagement confirms that the compound binds to its intended target (IDO1) in a cellular environment at concentrations that correlate with its biological effects.
This guide details three primary methods for assessing this compound target engagement in cells:
-
Cell-Based IDO1 Enzymatic Activity Assay: A functional assay to measure the inhibition of IDO1's catalytic activity.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to directly confirm the binding of this compound to the IDO1 protein.
-
Western Blot Analysis: To verify the induction of IDO1 protein expression, a prerequisite for the above assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and the general experimental workflow for measuring target engagement.
Caption: IDO1 Pathway and Inhibition by this compound.
Caption: General Experimental Workflow.
Protocol 1: Cell-Based IDO1 Enzymatic Activity Assay
This assay quantifies the functional consequence of this compound binding to IDO1 by measuring the production of kynurenine in cell culture supernatants. A reduction in kynurenine levels upon treatment with the inhibitor indicates target engagement and enzymatic inhibition.[8]
Materials
-
HeLa or SK-OV-3 cells (or other IDO1-inducible cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C, 5% CO2.
-
IDO1 Induction: The next day, treat the cells with human IFN-γ at a final concentration of 50-100 ng/mL to induce IDO1 expression.[1][8] Include wells without IFN-γ as a negative control. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 200 µL of the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Kynurenine Measurement: a. After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.[9] b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[9] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[1] e. Transfer 100 µL of the clear supernatant to a fresh 96-well plate.[9] f. Add 100 µL of 2% (w/v) p-DMAB (Ehrlich's reagent) in acetic acid to each well.[9] g. Incubate at room temperature for 10 minutes. h. Measure the absorbance at 480 nm using a microplate reader.[1]
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Calculate the concentration of kynurenine in each sample. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Data Presentation
Table 1: In Vitro Cellular Activity of this compound
| Parameter | Example Value |
|---|---|
| Cell Line | HeLa |
| IDO1 Induction | 100 ng/mL IFN-γ |
| Incubation Time | 48 hours |
| IC50 | Calculated Value |
| Maximum Inhibition (%) | Calculated Value |
| Assay Method | Kynurenine Measurement |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical binding of a drug to its target protein in a cellular environment.[10] The principle is that a protein, when bound to a ligand (like this compound), becomes more stable and resistant to thermal denaturation.[11] This change in thermal stability is then quantified.
Materials
-
HeLa or other suitable cells with induced IDO1 expression
-
PBS and protease inhibitor cocktail
-
This compound
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-IDO1 antibody
Procedure
-
Cell Preparation and Treatment: a. Culture and induce IDO1 expression in cells as described in Protocol 1 (Steps 1 & 2). b. Harvest the cells and resuspend them in PBS with protease inhibitors. c. Treat the cell suspension with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
Heating Step: a. Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.[10][12]
-
Cell Lysis and Separation: a. Lyse the cells by repeated freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).[10]
-
Protein Detection: a. Collect the supernatant. b. Analyze the amount of soluble IDO1 remaining in the supernatant using Western blotting or an ELISA-based method.[10][13]
-
Data Analysis: a. Melt Curve: For each treatment condition (vehicle vs. This compound), plot the amount of soluble IDO1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[11] b. Isothermal Dose-Response: Fix a temperature that shows a significant difference in stabilization. Plot the amount of soluble IDO1 against the log concentration of this compound to generate a dose-response curve and calculate the EC50 for thermal stabilization.[11]
Data Presentation
Table 2: CETSA Data for this compound
| Parameter | Vehicle Control | This compound (Concentration X) |
|---|---|---|
| Melting Temperature (Tm) | Calculated Value | Calculated Value |
| Thermal Shift (ΔTm) | N/A | Calculated Value |
| EC50 (Isothermal) | N/A | Calculated Value |
Protocol 3: Western Blot Analysis for IDO1 Expression
Western blotting is used to confirm that IDO1 protein is successfully induced by IFN-γ treatment before performing activity or engagement assays. It can also serve as the readout method for CETSA.
Materials
-
Cell lysates from IFN-γ treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-IDO1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure
-
Sample Preparation: Prepare cell lysates from untreated cells, cells treated with IFN-γ, and cells treated with IFN-γ plus this compound. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: a. Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.[14] b. Wash the membrane several times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading across lanes.
-
Analysis: Compare the band intensity for IDO1 in the IFN-γ treated samples versus the untreated controls to confirm induction.[15][16]
Data Presentation
Table 3: Summary of Western Blot Analysis
| Condition | IDO1 Protein Level (Relative to Control) | Loading Control (e.g., β-actin) |
|---|---|---|
| Untreated Cells | Baseline | Consistent |
| IFN-γ Treated Cells | Increased | Consistent |
| IFN-γ + this compound | Increased | Consistent |
Summary and Interpretation
Successful target engagement of this compound in cells will be demonstrated by:
-
A dose-dependent decrease in kynurenine production in the enzymatic activity assay , yielding a potent IC50 value.
-
A dose-dependent thermal stabilization of the IDO1 protein, observed as a rightward shift in the melting curve in the Cellular Thermal Shift Assay .
-
Confirmation of robust IDO1 protein expression upon IFN-γ stimulation via Western Blot , which validates the cellular context for the engagement assays.
By employing these methods, researchers can confidently determine the cellular potency and direct binding of this compound to its intended target, providing critical data for advancing its development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortislife.com [fortislife.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 13. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Ido1-IN-25 in Glioblastoma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment of glioblastoma (GBM) contributes to a profound state of immunosuppression, facilitating tumor escape from immune surveillance. The enzymatic activity of IDO1 depletes the essential amino acid tryptophan and generates metabolites, such as kynurenine, which collectively suppress effector T-cell function and promote the activity of regulatory T-cells (Tregs). Consequently, inhibition of IDO1 has emerged as a promising therapeutic strategy to reverse this immune tolerance and enhance anti-tumor immunity in GBM.
Ido1-IN-25 is a novel dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO2), another key enzyme in the kynurenine pathway that is also expressed in glioblastoma.[1] It exhibits potent inhibitory activity with IC50 values of 0.17 μM for IDO1 and 3.2 μM for TDO2.[1] While preclinical studies have highlighted its anti-inflammatory properties, to date, no specific research has been published on the direct application of this compound in glioblastoma models.
This document, therefore, provides detailed application notes and protocols for the evaluation of dual IDO1/TDO2 inhibitors in glioblastoma research, using the closely related and well-documented compound AT-0174 as a proxy. These protocols are intended to serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound or similar dual inhibitors in preclinical glioblastoma models.
Data Presentation: Efficacy of Dual IDO1/TDO2 Inhibition in a Glioblastoma Model
The following tables summarize key quantitative data from a preclinical study of the dual IDO1/TDO2 inhibitor AT-0174 in an orthotopic GL261 mouse model of glioblastoma. This data serves as a representative example of the endpoints that can be assessed when evaluating a dual inhibitor like this compound.
Table 1: In Vivo Efficacy of a Dual IDO1/TDO2 Inhibitor (AT-0174) in Combination with Temozolomide (B1682018) (TMZ) in an Orthotopic GL261 Glioblastoma Model
| Treatment Group | Median Overall Survival (days) | % Increase in Median Survival vs. Vehicle | Long-Term Survivors (>90 days) |
| Vehicle Control | 25 | - | 0/10 |
| AT-0174 (120 mg/kg/day, PO) | 26 | 4% | 0/10 |
| TMZ (8 mg/kg, IP) | 35 | 40% | 1/10 |
| AT-0174 + TMZ | 50 | 100% | 3/10 |
Data adapted from a study on AT-0174, a dual IDO1/TDO2 inhibitor, in a murine glioblastoma model.[2][3]
Table 2: Pharmacodynamic Effects of a Dual IDO1/TDO2 Inhibitor (AT-0174) on Tryptophan Metabolism in GL261 Tumors
| Treatment Group | Tumor Tryptophan (Trp) Levels (relative to vehicle) | Tumor Kynurenine (Kyn) Levels (relative to vehicle) | Tumor Kyn/Trp Ratio (relative to vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| AT-0174 (120 mg/kg, PO) | Increased | Significantly Decreased | Significantly Decreased |
This table represents the expected pharmacodynamic effects of a potent dual IDO1/TDO2 inhibitor.[2][3]
Table 3: Effects of a Dual IDO1/TDO2 Inhibitor (AT-0174) on the Tumor Immune Microenvironment
| Treatment Group | CD8+ T-cells (Cytotoxic) | CD4+ FoxP3+ Tregs (Immunosuppressive) |
| Vehicle Control | Baseline | Baseline |
| TMZ | No significant change | Increased |
| AT-0174 + TMZ | Significantly Increased | Significantly Decreased |
This table illustrates the immunomodulatory effects of dual IDO1/TDO2 inhibition in combination with chemotherapy.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a dual IDO1/TDO2 inhibitor, such as this compound, in a preclinical glioblastoma model. These are based on established methodologies for the well-characterized dual inhibitor, AT-0174.[2][4]
Protocol 1: Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an intracranial glioblastoma model in mice, a critical step for evaluating brain-penetrant therapeutics.
Materials:
-
Murine glioblastoma cell line (e.g., GL261-luc2, expressing luciferase for bioluminescence imaging)
-
C57BL/6J mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Culture: Culture GL261-luc2 cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of mycoplasma.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotaxic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a small incision in the scalp and use a burr drill to create a small hole over the desired injection site (e.g., striatum: +0.5 mm anterior, +2.0 mm lateral from bregma).
-
Intracranial Injection: Slowly inject 2 µL of the cell suspension (100,000 cells) at a depth of 3.0 mm from the dura over 2-3 minutes. Leave the needle in place for 5 minutes before slowly retracting it.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and monitor the mice for recovery.
-
Tumor Growth Monitoring: Starting 7 days post-implantation, monitor tumor growth via bioluminescence imaging twice weekly. Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg). Image 10 minutes post-injection.
-
Treatment Initiation: Once tumors are established (as determined by bioluminescence signal), randomize mice into treatment groups.
Protocol 2: In Vivo Efficacy Study
This protocol outlines a typical treatment regimen to assess the anti-tumor efficacy of a dual IDO1/TDO2 inhibitor alone and in combination with standard-of-care chemotherapy.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (or other dual inhibitor)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Temozolomide (TMZ)
-
Vehicle for IP injection (e.g., sterile saline)
Procedure:
-
Group Allocation: Randomize mice into four groups:
-
Group 1: Vehicle control (oral gavage and IP injection)
-
Group 2: this compound (e.g., 120 mg/kg/day, oral gavage)
-
Group 3: TMZ (e.g., 8 mg/kg, IP, in cycles of 5 days on, 2 days off)
-
Group 4: this compound + TMZ
-
-
Dosing: Administer treatments as per the group allocation. Continue treatment for a predefined period or until mice show signs of neurological decline.
-
Monitoring: Monitor tumor growth via bioluminescence imaging as described in Protocol 1. Record body weight and clinical signs of toxicity.
-
Endpoint: The primary endpoint is overall survival. Euthanize mice when they reach pre-defined humane endpoints (e.g., >20% weight loss, severe neurological symptoms).
Protocol 3: Pharmacodynamic Analysis of Tryptophan Metabolism
This protocol details the measurement of tryptophan and kynurenine levels in tumor tissue to confirm target engagement of the IDO1/TDO2 inhibitor.
Materials:
-
Tumor-bearing mice from a satellite efficacy study
-
LC-MS/MS system
-
Reagents for tissue homogenization and protein precipitation
Procedure:
-
Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and collect the tumor tissue and plasma.
-
Tissue Processing: Snap-freeze the tumor tissue in liquid nitrogen.
-
Metabolite Extraction: Homogenize the tumor tissue and perform a protein precipitation step (e.g., with trichloroacetic acid).
-
LC-MS/MS Analysis: Analyze the tryptophan and kynurenine concentrations in the tumor homogenates and plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate the kynurenine/tryptophan ratio as a measure of IDO1/TDO2 enzymatic activity.
Protocol 4: Immune Profiling of the Tumor Microenvironment
This protocol describes the analysis of immune cell populations within the glioblastoma tumor microenvironment to assess the immunomodulatory effects of the treatment.
Materials:
-
Tumor-bearing mice
-
Flow cytometer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Enzymes for tissue dissociation (e.g., collagenase, DNase)
Procedure:
-
Tumor Dissociation: Euthanize mice and perfuse with PBS. Harvest the tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Immune Cell Isolation: Use a density gradient (e.g., Percoll) to enrich for tumor-infiltrating leukocytes.
-
Antibody Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against the immune cell markers of interest. For intracellular markers like FoxP3, perform a fixation and permeabilization step.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).
Visualizations
Signaling Pathway of IDO1/TDO2 in Glioblastoma
Caption: IDO1/TDO2 signaling in the glioblastoma microenvironment.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for preclinical evaluation of this compound in a glioblastoma model.
Logical Relationship of Dual IDO1/TDO2 Inhibition
Caption: Rationale for dual IDO1/TDO2 inhibition in glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-tumor cell IDO1 predominantly contributes to enzyme activity and response to CTLA-4/PD-L1 inhibition in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ido1-IN-25 solubility issues in aqueous buffer
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling Ido1-IN-25, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). Due to its hydrophobic nature, this compound presents solubility challenges in aqueous buffers commonly used in biological assays. This resource offers troubleshooting strategies, frequently asked questions, and detailed protocols to help researchers overcome these issues and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of the enzymes IDO1 and TDO2, with IC50 values of 0.17 µM and 3.2 µM, respectively.[1] These enzymes are the first and rate-limiting steps in the kynurenine (B1673888) pathway, which is responsible for the breakdown of the essential amino acid L-tryptophan. By inhibiting IDO1 and TDO2, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This action can help restore T-cell function and counteract immune evasion by cancer cells.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Once dissolved in an organic solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Q3: How should I dissolve this compound for in vitro experiments?
This compound is sparingly soluble in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). For similar IDO1 inhibitors, stock solutions are typically prepared in DMSO at concentrations up to 50 mg/mL.[2] To enhance dissolution, ultrasonication may be beneficial.[2] It is crucial to use anhydrous, high-quality DMSO, as it is hygroscopic.[2]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue due to the low aqueous solubility of the compound. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: While diluting the stock solution, ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[3]
-
Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Consider co-solvents: For challenging compounds, a co-solvent system can be employed. A common formulation for poorly soluble inhibitors for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] For in vitro assays, the use of such co-solvents should be carefully validated for compatibility with the specific cell line and assay.
Q5: What is the recommended starting concentration range for this compound in cell-based assays?
Based on its IC50 values, a typical starting range for cell-based assays would be from the low nanomolar to the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the final aqueous medium has been exceeded. | - Lower the final concentration of this compound.- Perform a stepwise (serial) dilution instead of a single-step dilution.- Ensure the final DMSO concentration is minimal (ideally <0.5%).- Gently warm the solution (check for compound stability at higher temperatures). |
| Cloudiness or turbidity in the final solution | Formation of fine precipitates or aggregates. | - Centrifuge the solution at high speed and use the supernatant, being mindful that the actual concentration will be lower than intended.- Use a brief sonication to attempt to redissolve the precipitate.- Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | Variability in compound dissolution and concentration. | - Standardize the protocol for preparing the working solution, including timings and mixing methods.- Always use fresh, anhydrous DMSO for preparing the stock solution.- Prepare a fresh working solution from a frozen aliquot of the stock solution for each experiment. |
| Compound appears insoluble even in 100% DMSO | Poor quality of the compound or solvent. | - Use high-purity, anhydrous DMSO.- Gently warm the stock solution or use sonication to aid dissolution.- If the issue persists, contact the supplier of the compound. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various aqueous buffers is not widely published. However, the following table provides solubility information for similar IDO1 inhibitors, which can serve as a general guideline.
| Compound | Solvent | Solubility | Reference |
| Ido1-IN-7 | DMSO | Up to 50 mg/mL (177.07 mM) | [2] |
| Ido1-IN-7 | Ethanol | Up to 25 mg/mL (88.53 mM) | [2] |
| (R)-IDO/TDO-IN-1 | DMSO (with ultrasonic and pH 2 adjustment with HCl) | 10 mg/mL (24.18 mM) | [5] |
| IDO/TDO-IN-1 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.4 mg/mL (5.80 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly for several minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution to prepare the working solutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution in your aqueous buffer.
-
Stepwise Dilution Example:
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to get 100 µM). Mix well.
-
Prepare the final working solution by further diluting the intermediate solution in the aqueous buffer (e.g., 10 µL of 100 µM intermediate into 90 µL of buffer to get 10 µM).
-
-
Vortex gently after each dilution step.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
-
Use the freshly prepared working solutions immediately in your experiment.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
This technical support guide is intended to assist researchers in successfully using this compound in their experiments by addressing common solubility challenges. By following these recommendations, scientists can improve the reliability and reproducibility of their results.
References
improving the stability of Ido1-IN-25 in solution
Welcome to the technical support center for Ido1-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), with IC50 values of 0.17 μM and 3.2 μM, respectively[1]. IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which is responsible for the breakdown of the essential amino acid L-tryptophan. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This can help restore T-cell function and counteract tumor-induced immune evasion.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid powder and its stock solutions under the conditions specified in the Certificate of Analysis provided by the supplier. While specific public data for this compound is limited, general best practices for similar small molecule inhibitors, such as Ido1-IN-7, suggest storing the solid powder at -20°C for long-term storage (up to three years)[2]. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to two years) or -20°C (for up to one year)[2].
Q3: How should I dissolve this compound?
Based on information for similar IDO1 inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol[2]. For in vitro experiments, preparing a high-concentration stock solution in high-purity, anhydrous DMSO is a common practice. It is crucial to use newly opened DMSO as it is hygroscopic and can absorb water, which may affect the solubility and stability of the compound[2]. To enhance dissolution, gentle warming or sonication may be applied. When diluting the DMSO stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to prevent precipitation and minimize solvent-induced cellular toxicity.
Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous media. What should I do?
Precipitation is a common issue with hydrophobic small molecules when they are introduced into an aqueous environment. Here are some steps to troubleshoot this issue:
-
Lower the Final Concentration: The concentration of this compound in your working solution may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: Consider preparing an intermediate dilution in a co-solvent or a serum-containing medium before the final dilution into your aqueous buffer or cell culture medium.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. If the structure of this compound has ionizable groups, experimenting with different pH values of your buffer may help to find a range for optimal solubility.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Prepare fresh working solutions from your stock immediately before each experiment.
Q5: My this compound solution has changed color. What does this mean?
A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation of the compound. This may be caused by exposure to light, air (oxygen), or impurities in the solvent. If you observe a color change, it is crucial to verify the integrity of the compound before proceeding with your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a frequent problem that can often be traced back to the degradation of the inhibitor in solution.
Potential Causes and Solutions
| Factor | Potential Cause of Instability | Recommended Solution |
| Temperature | Degradation at room temperature or in incubator conditions (37°C). | Prepare working solutions fresh from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution at elevated temperatures. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to compound degradation and precipitation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Light Exposure | Photochemical degradation can be induced by UV and visible light. | Store stock solutions and handle working solutions in amber vials or containers wrapped in foil to protect from light. |
| Air (Oxygen) Exposure | The compound may be susceptible to oxidation. | For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
| pH of Solution | The stability of the compound may be pH-dependent. | Maintain a consistent and appropriate pH for your compound in aqueous solutions. Use a buffer if necessary and verify that the pH of your media is stable throughout your experiment. |
| Storage Container | The compound may adhere to the surface of the storage container, or contaminants may leach from the plastic. | Use inert storage containers such as amber glass vials or polypropylene (B1209903) tubes for long-term storage. |
Issue 2: Rapid Degradation of this compound in Cell Culture Medium
Potential Causes and Solutions
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.
-
Solution: Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its intrinsic stability in an aqueous environment.
-
-
Reaction with Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could be reacting with this compound.
-
Solution: Test the stability of the compound in media with and without serum, as serum proteins can sometimes stabilize small molecules. You can also analyze the stability in different types of cell culture media to identify any specific reactive components.
-
-
Cellular Metabolism: If cells are present, they may be metabolizing the compound.
-
Solution: Include a control without cells to differentiate between chemical degradation and cellular metabolism. Analyze cell lysates to determine the extent of cellular uptake and metabolism.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining in a specific solution (e.g., cell culture medium) at various time points under experimental conditions.
Materials:
-
This compound
-
High-purity DMSO
-
Desired experimental solution (e.g., cell culture medium, PBS)
-
HPLC-grade acetonitrile (B52724) or methanol
-
Analytical HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired experimental buffer at the final working concentration.
-
Immediately take an aliquot of this solution and quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol). This will serve as your zero-time-point sample.
-
-
Incubate Samples:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Collect Time-Point Samples:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and quench them in the same manner as the T=0 sample.
-
-
Sample Analysis:
-
Analyze all the quenched samples by HPLC. The peak area of this compound will be used to determine its concentration.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at T=0.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
-
Visualizations
IDO1 Signaling Pathway
// Nodes IDO1 [label="IDO1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptophan [label="L-Tryptophan", fillcolor="#FBBC05"]; Kynurenine [label="Kynurenine", fillcolor="#FBBC05"]; Tryptophan_Depletion [label="Tryptophan Depletion", shape=ellipse, fillcolor="#F1F3F4"]; Kynurenine_Accumulation [label="Kynurenine Accumulation", shape=ellipse, fillcolor="#F1F3F4"]; GCN2 [label="GCN2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCell_Anery [label="T-Cell Anergy/\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AhR [label="AhR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treg_Differentiation [label="Treg Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Effector_TCell_Suppression [label="Effector T-Cell\nSuppression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Suppression [label="Immune Suppression", shape=ellipse, fillcolor="#F1F3F4"]; Ido1_IN_25 [label="this compound", shape=box, style="filled, rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Tryptophan -> IDO1 [dir=back]; IDO1 -> Kynurenine; IDO1 -> Tryptophan_Depletion; Kynurenine -> Kynurenine_Accumulation; Tryptophan_Depletion -> GCN2; GCN2 -> TCell_Anery; Kynurenine_Accumulation -> AhR; AhR -> Treg_Differentiation; AhR -> Effector_TCell_Suppression; TCell_Anery -> Immune_Suppression; Treg_Differentiation -> Immune_Suppression; Effector_TCell_Suppression -> Immune_Suppression; Ido1_IN_25 -> IDO1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: Simplified IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_stock [label="Prepare Fresh Stock\nSolution of this compound\nin DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_working [label="Prepare Working Solution\nin Experimental Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; t0_sample [label="Collect T=0 Sample\n(Quench with Organic Solvent)", fillcolor="#FBBC05"]; incubate [label="Incubate Solution under\nExperimental Conditions", fillcolor="#FFFFFF"]; collect_samples [label="Collect Samples at\nPredefined Time Points\n(Quench with Organic Solvent)", fillcolor="#FBBC05"]; hplc_analysis [label="Analyze all Samples\nby HPLC", fillcolor="#FFFFFF"]; data_analysis [label="Calculate % Remaining\nvs. T=0", fillcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_stock; prep_stock -> prep_working; prep_working -> t0_sample; prep_working -> incubate; incubate -> collect_samples; t0_sample -> hplc_analysis; collect_samples -> hplc_analysis; hplc_analysis -> data_analysis; data_analysis -> end; } .dot Caption: A workflow diagram for assessing the stability of this compound in solution.
References
Technical Support Center: Optimizing Ido1-IN-25 Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing Ido1-IN-25 in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[2][3][4][5] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[5][6] By inhibiting IDO1, this compound blocks this conversion, preventing the depletion of tryptophan and the accumulation of downstream metabolites like kynurenine.[7] This can reverse the immunosuppressive tumor microenvironment, as tryptophan depletion can arrest T-cell proliferation, and kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[7]
Q2: What is the in vitro potency of this compound?
A2: this compound has been shown to inhibit IDO1 with an IC50 of 0.17 μM and TDO2 with an IC50 of 3.2 μM in in vitro assays.[1] This information is a useful starting point for designing in vivo experiments and estimating a potential therapeutic window.
Q3: What is a recommended starting dose for this compound in in vivo mouse studies?
A3: As of the latest available information, specific in vivo dosage recommendations for this compound have not been published. However, based on preclinical studies of other potent IDO1 inhibitors with similar in vitro potency, a common starting point could range from 25 to 100 mg/kg , administered once or twice daily.[7][8] The optimal dose will need to be determined empirically through dose-finding studies for your specific model.
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration. For oral administration of similar small molecule inhibitors, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water or a formulation of 0.5% gelatin and 5% D-mannitol in water .[7][8] For a compound with potentially poor solubility, a formulation containing DMSO, PEG400, and saline may be considered. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before in vivo administration.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: In vivo efficacy can be assessed through several methods. A primary pharmacodynamic (PD) marker is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue.[7][8] Successful IDO1 inhibition will lead to a significant decrease in this ratio.[7][8] Additionally, tumor growth inhibition in syngeneic mouse models is a key efficacy endpoint. Immunophenotyping of the tumor microenvironment to assess for increased infiltration and activation of effector T cells (e.g., CD8+ T cells) and a reduction in regulatory T cells (Tregs) can also provide evidence of the biological activity of the inhibitor.[7]
Troubleshooting and Optimization
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant reduction in plasma Kyn/Trp ratio | Insufficient drug exposure due to low dose, poor bioavailability, or rapid metabolism. | - Conduct a dose-escalation study to determine the optimal dose.- Evaluate different routes of administration (e.g., oral vs. intraperitoneal).- Perform pharmacokinetic studies to determine Cmax, T1/2, and overall exposure (AUC).- Consider alternative formulation strategies to improve solubility and absorption. |
| High variability in tumor growth inhibition between animals | Inconsistent dosing, variability in tumor implantation, or insufficient animal numbers. | - Ensure accurate and consistent dosing for all animals.- Standardize the tumor implantation procedure to minimize variability in initial tumor size.- Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | The administered dose is too high, or the vehicle is causing toxicity. | - Reduce the dose of this compound.- Conduct a tolerability study with the vehicle alone to rule out vehicle-induced toxicity.- Monitor animals closely for clinical signs of toxicity and establish clear endpoint criteria. |
| Lack of anti-tumor efficacy despite a reduction in the Kyn/Trp ratio | The tumor model may not be dependent on the IDO1 pathway for immune evasion. Compensatory immunosuppressive pathways may be active. | - Confirm IDO1 expression in the tumor cells and/or immune infiltrate of your tumor model.- Consider combination therapies with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).[9] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study
-
Animal Model: Select a suitable syngeneic tumor model (e.g., CT26 colon carcinoma, B16-F10 melanoma) in an appropriate mouse strain (e.g., BALB/c, C57BL/6).
-
Housing and Acclimatization: House animals in a specific pathogen-free facility and allow them to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 5 x 10^5 cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[8] Initiate treatment when tumors reach a mean volume of approximately 50-100 mm³.[8]
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, prepare the final formulation by diluting the stock solution in the chosen vehicle to the desired concentrations.
-
Dose Groups: Establish multiple dose groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg).[7]
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a fixed schedule (e.g., once or twice daily).[7]
-
Pharmacodynamic Analysis: At a predetermined time point after the final dose (e.g., 2-4 hours), collect blood samples via cardiac puncture or tail vein bleed.[8]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze plasma samples for kynurenine and tryptophan levels using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Kyn/Trp ratio for each animal and compare the ratios between the different dose groups and the vehicle control to determine the optimal dose for target engagement.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: Follow steps 1-4 from the Dose-Finding Study protocol.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, optimized dose of this compound).
-
Treatment: Administer this compound or vehicle at the predetermined optimal dose and schedule.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and blood for further analysis (e.g., pharmacodynamics, immunophenotyping).
-
Data Analysis: Compare tumor growth rates between the treatment and control groups. Analyze PD markers and immune cell populations in the tumor microenvironment.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for in vivo dosage optimization.
Caption: A troubleshooting decision tree for common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20100055111A1 - Indoleamine 2,3-dioxygenase, pd-1/pd-l pathways, and ctla4 pathways in the activation of regulatory t cells - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ido1-IN-25 Off-Target Effects in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ido1-IN-25 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a decrease in kynurenine levels and a restoration of tryptophan levels in the local microenvironment. This can reverse the immunosuppressive effects caused by tryptophan depletion and kynurenine accumulation, thereby enhancing anti-tumor immune responses.[1][2]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a selective IDO1 inhibitor, molecules of this class, particularly those that are tryptophan mimetics, can have potential off-target effects. These may include:
-
Inhibition of related enzymes: There is a possibility of cross-inhibition of other tryptophan-catabolizing enzymes like Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[3]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine, the product of IDO1 activity, is a natural ligand for AhR. While inhibiting IDO1 should reduce AhR activation, some IDO1 inhibitors that are tryptophan analogs might directly activate AhR.[1][4]
-
Modulation of the mammalian Target of Rapamycin (mTOR) pathway: Some tryptophan analogs can act as "fake" nutritional signals, potentially impacting the mTOR pathway, which is a crucial regulator of cell growth and proliferation.[5][6][7][8][9]
Q3: Why is it important to run a cell viability assay in parallel with an IDO1 activity assay?
In cell-based assays, a decrease in kynurenine production can be interpreted as successful IDO1 inhibition. However, this effect could also be due to compound-induced cytotoxicity, which would lead to a false positive result.[10] Performing a parallel cell viability assay (e.g., MTT, CellTiter-Glo) is crucial to distinguish between direct enzyme inhibition and cell death.[10]
Troubleshooting Guide
Problem 1: Discrepancy between enzymatic and cellular assay results.
-
Q: My enzymatic assay shows potent inhibition by this compound, but the cellular assay shows weaker or no activity. What could be the cause?
-
A: This is a common challenge in IDO1 inhibitor screening.[11] Several factors can contribute to this discrepancy:
-
Cell permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Different reducing environments: Enzymatic assays often use artificial reducing agents (e.g., ascorbic acid, methylene (B1212753) blue) to maintain the active state of the IDO1 enzyme.[11][12] Cellular assays rely on physiological reductants. The activity of this compound might differ in these distinct environments.[11]
-
Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.
-
-
Problem 2: Unexpected cellular effects, such as cytotoxicity or altered cell morphology.
-
Q: I'm observing cytotoxicity in my cell-based assay at concentrations where I expect to see specific IDO1 inhibition. Is this an off-target effect?
-
A: It is possible that the observed cytotoxicity is an off-target effect of this compound. It is also important to consider the following:
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Always run a vehicle control with the same concentration of solvent.
-
Off-target kinase inhibition: Some small molecule inhibitors can have off-target effects on various cellular kinases, leading to cytotoxicity.
-
Activation of cell death pathways: The compound might be activating apoptotic or other cell death pathways through off-target interactions.
-
-
Problem 3: High background signal in the kynurenine detection assay.
-
Q: My negative controls (no enzyme or no cells) show a high background signal. What can I do?
-
A: High background can be caused by several factors:
-
Compound interference: this compound itself might interfere with the kynurenine detection reagent (e.g., Ehrlich's reagent) or have intrinsic fluorescence at the wavelengths used for detection. Run a control with the compound in the assay medium without cells or enzyme.
-
Media components: Components in the cell culture medium might react with the detection reagent. Test the medium alone as a control.
-
Non-enzymatic degradation of tryptophan: Although less common, some tryptophan degradation might occur non-enzymatically.
-
-
Quantitative Data
Table 1: Potency and Selectivity of this compound and Other IDO1 Inhibitors
| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Selectivity vs. IDO2 | Selectivity vs. TDO | Reference |
| This compound | IDO1 | Data not available | Data not available | Data not available | Data not available | |
| Epacadostat | IDO1 | ~10 | ~15.3 | >1000-fold | >1000-fold | [2][10] |
| BMS-986205 | IDO1 | Data not available | ~9.5 | High | High | [10][13] |
| LY3381916 | IDO1 | ~7 | Data not available | >2857-fold | >2857-fold | [2] |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HeLa, SKOV-3) in a 96-well plate at a density that allows for optimal growth and IDO1 induction. Allow cells to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing an inducing agent, typically human interferon-gamma (IFNγ) at a concentration of 50-100 ng/mL.[10] Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the IFNγ-containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to a final concentration of 2% (w/v) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
Calculate kynurenine concentration using a standard curve.
-
-
Cell Viability Assay (Parallel Plate):
-
Set up an identical plate of cells and treat with this compound as above.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's protocol.
-
Protocol 2: General Enzymatic IDO1 Inhibition Assay
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing cofactors such as L-ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[14]
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant human IDO1 enzyme, and various concentrations of this compound or a vehicle control.
-
Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan (e.g., 200-400 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding 30% (w/v) TCA.
-
Follow the kynurenine measurement steps as described in the cellular assay protocol (hydrolysis, centrifugation, and addition of Ehrlich's reagent).
-
Visualizations
Caption: The IDO1 pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Caption: Potential off-target interactions of this compound with related signaling pathways.
References
- 1. Frontiers | AhR-Mediated, Non-Genomic Modulation of IDO1 Function [frontiersin.org]
- 2. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 involvement in mTOR pathway: a molecular mechanism of resistance to mTOR targeting in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Ido1-IN-25 degradation during storage
This technical support center provides guidance on the proper storage and handling of Ido1-IN-25 to prevent its degradation. For optimal results in your research, it is crucial to maintain the integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, it is imperative to refer to the Certificate of Analysis (CoA) provided with your specific batch of this compound. Generally, for powdered small molecule inhibitors, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended to ensure stability for an extended period.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once this compound is in solution, its stability can be more limited. It is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Always consult the CoA for any specific recommendations regarding solvent choice and solution stability. For other similar IDO1 inhibitors, stock solutions in DMSO are often stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: Can I store my this compound solution in the refrigerator (4°C)?
A3: Short-term storage of this compound solutions at 4°C is generally not recommended due to the increased risk of degradation and potential for microbial contamination. For any unused working solution, it is advisable to discard it rather than storing it at 4°C.
Q4: My this compound was shipped at room temperature. Is it still viable?
A4: Many chemical compounds, including this compound, are stable for short periods at ambient temperatures during shipping.[2] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible. If you have concerns about the compound's integrity upon arrival, a stability test, as detailed in the Experimental Protocols section, can be performed.
Troubleshooting Guide
If you suspect degradation of your this compound, consult the following guide for potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays | Compound degradation due to improper storage. | 1. Review your storage procedures against the Certificate of Analysis. 2. Prepare fresh solutions from a new aliquot of the stock or a fresh vial of powder. 3. Perform a stability check using a new batch of the compound as a reference. |
| Precipitate observed in the solution upon thawing | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate and of high purity. 2. Gently warm and vortex the solution to try and redissolve the precipitate. 3. If the precipitate remains, it may be a degradation product, and a fresh solution should be prepared. |
| Discoloration of the compound powder or solution | Chemical degradation. | 1. Do not use the discolored compound. 2. Contact the supplier for a replacement. |
Troubleshooting Workflow for this compound Stability Issues
Caption: A flowchart to diagnose and resolve issues related to this compound instability.
Experimental Protocols
Protocol: Assessing the Stability of this compound Under Various Storage Conditions
This protocol describes a method to evaluate the stability of this compound by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubators/refrigerators/freezers set to desired temperatures
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several vials.
-
Prepare working solutions by diluting the stock solution in a relevant buffer or media to a final concentration suitable for your assay and HPLC analysis.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take an aliquot of the working solution for the initial analysis (T=0).
-
Inject the sample into the HPLC system.
-
Develop a suitable gradient elution method. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.
-
Flow rate: 1 mL/min
-
Detection wavelength: Determined by UV-Vis scan of this compound.
-
-
Record the chromatogram and determine the peak area of the intact this compound. This will serve as the baseline purity.
-
-
Time-Course Stability Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as for the T=0 sample.
-
Record the chromatograms and calculate the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Summarize the data in a table.
-
Hypothetical Stability Data for this compound in Solution
| Storage Condition | Time Point | % Remaining this compound |
| -80°C | 1 Month | 99.5% |
| -20°C | 1 Month | 98.2% |
| 4°C | 1 Week | 85.1% |
| Room Temperature | 24 Hours | 70.3% |
Hypothetical Degradation Pathway of an Indole-based Inhibitor
Caption: Potential degradation routes for an indole-based inhibitor like this compound.
References
Technical Support Center: Addressing Ido1-IN-25 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Ido1-IN-25 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the breakdown of the essential amino acid L-tryptophan.[2][3][4][5][6] In the context of cancer, increased IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites called kynurenines.[2][5] This suppresses the function of effector T-cells and promotes the activity of regulatory T-cells, allowing cancer cells to evade the immune system.[2][5] By inhibiting IDO1, this compound aims to restore local tryptophan levels, reduce immunosuppressive kynurenines, and enhance the anti-tumor immune response.[2][5][7]
Q2: How should I dissolve and store this compound?
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. While specific solubility data is not widely published, a common solvent for similar inhibitors is Dimethyl Sulfoxide (DMSO).[2][7][8]
-
Dissolving: Prepare a stock solution (e.g., 10 mM) by dissolving the this compound powder in high-purity, anhydrous DMSO.[2] Vortexing or brief ultrasonication may be required to ensure the compound is fully dissolved.[7]
-
Storage: Store the powdered compound at -20°C for long-term stability.[7] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][7][9]
Q3: My this compound precipitates immediately when I add it to my cell culture media. What is happening?
This is a common issue known as "crashing out" or precipitation upon dilution. It typically occurs with hydrophobic compounds dissolved in an organic solvent like DMSO. When the concentrated DMSO stock is added to the aqueous cell culture medium, the DMSO is rapidly diluted, and the compound's concentration exceeds its solubility limit in the aqueous environment, causing it to precipitate.
Q4: I observed precipitation in my culture plates after a few hours or days of incubation. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Changes in Media Composition: Over time, cellular metabolism can alter the pH of the media. A shift in pH can affect the solubility of your compound.
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.
-
Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
-
Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that may affect the compound's solubility.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture should be kept as low as possible, typically not exceeding 0.5%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: When I add my this compound DMSO stock to the cell culture medium, it immediately turns cloudy or I see visible particles. How can I prevent this?
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media is higher than its aqueous solubility. | Decrease the final working concentration. It is essential to first determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution / "Solvent Shock" | Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO helps dissolve the compound, too high a final concentration can sometimes contribute to precipitation issues upon dilution and is toxic to cells. | Keep the final DMSO concentration below 0.5%. This may require preparing a more concentrated initial stock in DMSO if your final inhibitor concentration is high. |
Issue 2: Delayed Precipitation During Incubation
Question: The media with this compound looked clear initially, but after several hours in the incubator, I see a precipitate. What should I do?
| Potential Cause | Explanation | Recommended Solution |
| Media pH Shift | Cellular metabolism can acidify the culture medium over time, which can alter the solubility of pH-sensitive compounds. | Ensure your medium is properly buffered (e.g., with HEPES, if compatible with your cell line) and monitor the pH. Consider changing the media more frequently for long-term experiments. |
| Interaction with Media Components | Components in the media, especially in serum-containing media, can interact with the compound over time to form insoluble complexes. | If possible, test the solubility of this compound in different basal media formulations. If using serum, reducing the serum concentration might help, if experimentally permissible. |
| Media Evaporation | Evaporation from culture plates, especially during long-term experiments, concentrates all solutes, potentially exceeding the solubility of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Cycling | Frequent removal of plates from the incubator for observation can cause temperature fluctuations that affect compound solubility. | Minimize the time culture plates are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a desired high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used if dissolution is difficult.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock in DMSO in a 96-well plate.
-
Add to Media: In a separate clear 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well. For example, add 198 µL of media.
-
Dilute into Media: Transfer a small, equal volume of each DMSO dilution into the corresponding wells of the media plate. For instance, add 2 µL of each DMSO dilution to the 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working concentration you should use under these conditions.
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, the pathway targeted by this compound.
Caption: The IDO1 enzyme converts L-Tryptophan to Kynurenine, leading to T-cell suppression.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Ido1-IN-25 Toxicity in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ido1-IN-25 in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help mitigate toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). It has IC50 values of 0.17 μM for IDO1 and 3.2 μM for TDO2.[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[2] By inhibiting IDO1, this compound blocks the conversion of tryptophan into kynurenine. This action prevents the depletion of tryptophan and the accumulation of kynurenine, which can suppress the anti-tumor immune response.[3]
Q2: What are the potential toxicities associated with this compound in animal studies?
A2: While specific public toxicity data for this compound is limited, potential toxicities can be inferred from the mechanism of action and data from other IDO1 inhibitors. These may include:
-
General adverse effects: Weight loss, lethargy, and changes in behavior.
-
Immunological effects: While the goal is to enhance anti-tumor immunity, broad immune modulation could potentially lead to off-target inflammatory responses.
-
Neurological effects: As the kynurenine pathway is active in the central nervous system, and some metabolites are neuroactive, there is a theoretical potential for neurological side effects.[4][5]
-
Vehicle-related toxicity: The solvents used to dissolve and administer this compound can have their own toxicities.
Q3: What is a recommended starting dose for this compound in mice?
A3: Specific in vivo dosage for this compound has not been widely published. However, for potent IDO1 inhibitors, a starting dose range of 25-100 mg/kg, administered once or twice daily, is often used in preclinical studies.[6] A dose-finding study is crucial to determine the optimal therapeutic window with minimal toxicity for your specific animal model.
Q4: How can I monitor the in vivo efficacy and pharmacodynamics of this compound?
A4: The primary pharmacodynamic marker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue.[6] A significant decrease in this ratio indicates successful target engagement. Efficacy can be assessed by monitoring tumor growth inhibition in syngeneic mouse models.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Observed Animal Toxicity (e.g., significant weight loss, lethargy, ruffled fur) | 1. The dose of this compound is too high.2. The vehicle used for administration is causing toxicity.3. Off-target effects of the compound. | 1. Reduce the dose of this compound and perform a dose-escalation study to find the maximum tolerated dose (MTD).2. Conduct a tolerability study with the vehicle alone.3. Consider alternative, less toxic vehicles (see Table 2).4. Monitor animals closely for clinical signs and establish clear humane endpoints. |
| Inconsistent Results Between Animals | 1. Improper formulation leading to inconsistent dosing.2. Variability in animal health or tumor implantation.3. Animal stress. | 1. Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration.2. Standardize all experimental procedures, including animal handling and tumor cell injection.3. Acclimatize animals properly and handle them gently to minimize stress. |
| Poor Compound Solubility/Precipitation in Formulation | 1. This compound has poor aqueous solubility.2. Incompatible vehicle components. | 1. Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it into an aqueous vehicle.2. Use a vehicle known to be suitable for poorly soluble compounds (see Table 2).3. Perform solubility testing with different vehicle compositions before in vivo use. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) |
| IDO1 | 0.17[1] |
| TDO2 | 3.2[1] |
Table 2: Suggested Vehicle Formulations for In Vivo Studies with IDO1 Inhibitors
| Route of Administration | Vehicle Composition | Notes |
| Oral (gavage) | 0.5% Methylcellulose in sterile water[7] | A common vehicle for oral administration of suspensions. |
| 0.5% Gelatin and 5% D-mannitol in water | Used for other small molecule IDO1 inhibitors.[6] | |
| Intravenous (IV) | DMSO, Kolliphor® EL, and 5% D-mannitol in water (1:1:8 ratio) | Suitable for compounds with poor aqueous solubility.[6] |
| Intraperitoneal (IP) | DMSO and PEG400 in saline | A common co-solvent system. The final concentration of DMSO should be kept low to minimize toxicity. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice of the desired strain (e.g., C57BL/6).
-
Compound Formulation: Prepare this compound in a suitable vehicle at various concentrations.
-
Dose Groups: Establish at least 3-4 dose groups with a vehicle control group. Doses could range from 10 mg/kg to 200 mg/kg, for example.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) once or twice daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Pharmacodynamic (PD) Analysis of IDO1 Inhibition
-
Animal Model: Use a relevant syngeneic tumor model (e.g., CT26 or B16F10) in an appropriate mouse strain.
-
Treatment: Once tumors are established, treat animals with this compound at a well-tolerated dose or the vehicle control.
-
Sample Collection: At various time points after the final dose (e.g., 2, 6, 24 hours), collect blood (for plasma) and tumor tissue.
-
Metabolite Analysis:
-
Process blood to obtain plasma and snap-freeze tumor tissue in liquid nitrogen.
-
Use LC-MS/MS to quantify the concentrations of tryptophan and kynurenine in plasma and tumor homogenates.
-
-
Data Analysis: Calculate the Kyn/Trp ratio for each sample. A significant reduction in the Kyn/Trp ratio in the this compound treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: IDO1 pathway and the effect of this compound.
Caption: Workflow for assessing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ido1-IN-25 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and ensuring reproducibility in experiments involving the dual IDO1/TDO2 inhibitor, Ido1-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that dually targets Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1] These enzymes are critical in the kynurenine (B1673888) pathway, where they catalyze the first and rate-limiting step of tryptophan degradation.[2][3][4] By inhibiting IDO1 and TDO2, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2][5] This action helps to restore anti-tumor immunity, making it a subject of interest in cancer immunotherapy research.[5][6]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported as 0.17 μM for IDO1 and 3.2 μM for TDO2.[1]
Q3: In which experimental systems can this compound be used?
This compound can be utilized in various experimental setups, including in vitro enzymatic assays, cell-based assays with cancer cell lines that express IDO1 and/or TDO2, and in vivo animal models to study its anti-inflammatory and anti-tumor effects.[1] For instance, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells and has demonstrated anti-inflammatory effects in a mouse ear edema model.[1]
Q4: What are the common challenges when working with small molecule inhibitors like this compound?
Common challenges with small molecule inhibitors include issues with solubility, stability, off-target effects, and the development of resistance.[7][8] Ensuring consistent experimental conditions and proper compound handling are crucial for reproducibility.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in assays | 1. Autofluorescence of this compound or media components.[9]2. Non-enzymatic degradation of L-tryptophan.[9]3. Reagent or labware contamination.[9] | 1. Run a blank control with the compound but without the enzyme to measure its intrinsic fluorescence/absorbance.2. Prepare fresh reagents and use high-purity water.3. Ensure meticulous cleaning and handling of all materials. |
| Low or no inhibitory activity observed | 1. Inactive or degraded this compound.2. Low or absent IDO1/TDO2 expression in the cell line.[10]3. Sub-optimal assay conditions (e.g., pH, temperature).[9] | 1. Ensure proper storage of the compound and its solutions. Prepare fresh dilutions from a frozen stock for each experiment.[10]2. Confirm IDO1/TDO2 expression in your cell line via Western blot or qPCR. Consider inducing IDO1 expression with IFN-γ (e.g., 50-100 ng/mL for 24-48 hours).[10]3. Optimize assay conditions. The optimal pH for IDO1 activity is typically around 6.5, with an incubation temperature of 37°C.[9] |
| Poor reproducibility between experiments | 1. Inconsistent pipetting or reagent addition.[9]2. Variability in cell culture conditions (e.g., cell density, passage number).[5]3. Instability of kynurenine in samples.[9] | 1. Use calibrated pipettes and ensure consistent and accurate liquid handling.2. Maintain consistent cell culture practices, including using cells within a defined passage number range and consistent seeding densities.[5]3. Process samples for kynurenine measurement promptly after collection. |
| Unexpected off-target effects or cytotoxicity | 1. High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells.[10]2. This compound may interact with other cellular targets.[5] | 1. Determine the optimal, non-toxic concentration range for this compound and the vehicle in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[10]2. To investigate potential off-target effects, consider assessing the activation of pathways like mTOR and the Aryl Hydrocarbon Receptor (AhR), which can be influenced by tryptophan analogs.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and comparable IDO1 inhibitors.
| Compound | Target(s) | Enzymatic IC50 | Cellular IC50 | Reference(s) |
| This compound | IDO1 / TDO2 | 0.17 µM / 3.2 µM | Not explicitly reported | [1] |
| Epacadostat | IDO1 | 72 nM | 7.1 nM (HeLa cells) | [11] |
| BMS-986205 | IDO1 | 10 nM | 50 nM (HeLa cells) | [12] |
| Ido1-IN-16 | IDO1 | 2 nM | 10 nM (HeLa cells) | [12] |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Functional Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound in a cellular context.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[12]
-
Recombinant Human Interferon-gamma (IFNγ)[12]
-
This compound
-
Trichloroacetic acid (TCA)[14]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)[10]
-
96-well cell culture plates
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Inhibitor Treatment:
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.[14]
-
Add TCA to the supernatant to precipitate proteins (e.g., 35 µL of 6.1 N TCA to 70 µL of supernatant).[12]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate to pellet the precipitated protein.[12]
-
Transfer the clear supernatant to a new 96-well plate and add Ehrlich's reagent.[12]
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC50 value.[14]
-
Protocol 2: General Enzymatic IDO1 Inhibition Assay
This protocol describes a general method for assessing the direct inhibitory effect of this compound on recombinant IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 enzyme[15]
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)[14]
-
Cofactors: Ascorbic acid, Methylene blue, Catalase[14]
-
L-Tryptophan[14]
-
This compound
-
Trichloroacetic acid (TCA)[14]
-
Ehrlich's reagent[10]
-
96-well plate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the IDO1 assay buffer containing the cofactors.
-
Add serial dilutions of this compound or a vehicle control.
-
Add the recombinant IDO1 enzyme solution.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.[16]
-
-
Stopping the Reaction and Kynurenine Measurement:
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value of this compound.
-
Visualizations
Caption: The IDO1/TDO2 pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
dealing with inconsistent results in Ido1-IN-25 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Ido1-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the breakdown of the essential amino acid L-tryptophan.[2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, preventing tryptophan depletion and the buildup of immunosuppressive kynurenine metabolites.[3] This action can help restore T-cell function and counteract tumor-induced immune evasion.[3]
Q2: What are the reported IC50 values for this compound?
This compound has been reported to have the following half-maximal inhibitory concentrations (IC50):
Q3: In what experimental models has this compound been used?
This compound has been shown to exert anti-inflammatory effects in a mouse ear edema model induced by croton oil and can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in studies involving IDO1 inhibitors like this compound are not uncommon. This guide provides a structured approach to troubleshooting potential issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A stepwise guide to troubleshooting inconsistent results in this compound experiments.
Issue 1: Discrepancy Between Enzymatic and Cell-Based Assay Results
A common challenge is observing potent inhibition in a cell-free enzymatic assay but weaker or no activity in a cell-based assay, or vice-versa.
| Potential Cause | Troubleshooting Steps |
| Different Reducing Environments | Standard enzymatic assays often use artificial reducing agents (e.g., ascorbic acid, methylene (B1212753) blue), while cellular assays rely on physiological reductants.[2] The activity of your compound might differ in these environments. Consider using a more physiological enzymatic assay with cytochrome P450 reductase/NADPH and cytochrome b5 as reductants.[4] |
| Cell Permeability | This compound may have poor permeability into the specific cell line you are using. Consider using cell lines with known high expression of relevant transporters or perform a cell permeability assay. |
| Compound Toxicity | At higher concentrations, the compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a decrease in IDO1 activity that is not due to direct inhibition.[3] Always run a parallel cell viability assay (e.g., MTT, trypan blue) to determine the non-toxic concentration range of this compound for your specific cell line.[3] |
| Metabolism of the Compound | The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by analyzing the cell culture supernatant for the presence of the parent compound and its metabolites over time using techniques like LC-MS. |
| Presence of Apo-IDO1 | In cellular environments, IDO1 can exist in an inactive "apo" form (without its heme cofactor).[5] Some inhibitors may preferentially target the apo-enzyme, which might not be fully accounted for in standard enzymatic assays.[5] |
Issue 2: High Variability Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or media composition can significantly impact IDO1 expression and activity.[6] Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring consistent seeding densities.[6] |
| Inconsistent IDO1 Induction | If you are inducing IDO1 expression (e.g., with IFN-γ), ensure the concentration and incubation time are consistent across all experiments.[3] Confirm IDO1 expression levels via Western blot or qPCR.[3] |
| Reagent Instability | Prepare fresh solutions of this compound, L-tryptophan, and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.[3] |
Issue 3: Unexpected Biological Effects or Lack of Efficacy In Vivo
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | As a dual IDO1/TDO2 inhibitor, consider the effects of TDO2 inhibition in your experimental system. Also, be aware of potential off-target effects on other tryptophan-catabolizing enzymes like IDO2, or on signaling pathways such as mTOR and the Aryl Hydrocarbon Receptor (AhR).[7] |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dose and dosing schedule may not be optimal to achieve and maintain a therapeutic concentration of this compound at the target site. Conduct PK/PD studies to measure plasma and tissue concentrations of the compound and correlate them with the desired biological effect (e.g., reduction in kynurenine levels). |
| Tumor Microenvironment Complexity | The tumor microenvironment is complex, and IDO1 may not be the sole driver of immune suppression in your model.[8] Consider the presence of other immunosuppressive mechanisms. |
| Animal Model Selection | The chosen animal model may not be appropriate. For example, some tumor cell lines only express IDO1 after implantation in a syngeneic mouse model due to interactions with the host immune system.[9] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound.
| Compound | Target | IC50 | Reference |
| This compound | IDO1 | 0.17 µM | [1] |
| This compound | TDO2 | 3.2 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Free IDO1 Enzymatic Assay
This protocol is adapted from standard methods for measuring IDO1 enzymatic activity.[2][10]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
This compound
-
30% (w/v) Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well plate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare Assay Mixture: In potassium phosphate buffer, prepare a reaction mixture containing L-tryptophan (e.g., 200 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
Add 50 µL of the assay mixture to each well of a 96-well plate.
-
Add 25 µL of the this compound dilution or vehicle control.
-
Initiate the reaction by adding 25 µL of recombinant IDO1 enzyme solution.
-
Incubate at 37°C for 15-60 minutes.
-
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding 25 µL of 30% TCA.[2]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve and determine the IC50 value for this compound.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol is a general guideline for assessing IDO1 inhibition in a cellular context.[3][11]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
CO2 incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[3][11]
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium containing L-tryptophan.
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
Data Analysis: Determine the effect of this compound on kynurenine production and calculate the EC50 value.
Signaling Pathways and Experimental Workflows
Diagram: IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Diagram: General Experimental Workflow for IDO1 Inhibitor Screening
Caption: A general workflow for the preclinical evaluation of an IDO1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
refinement of Ido1-IN-25 treatment schedule for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ido1-IN-16 , a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ido1-IN-16?
A1: Ido1-IN-16 is a competitive inhibitor of the IDO1 enzyme.[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the breakdown of the essential amino acid tryptophan.[1][2] In the tumor microenvironment, elevated IDO1 activity leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This metabolic shift suppresses the function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs), ultimately allowing cancer cells to evade the immune system.[1] Ido1-IN-16 blocks this process by binding to the IDO1 enzyme, thereby restoring local tryptophan levels and reducing kynurenine production, which in turn reactivates anti-tumor immune responses.[1]
Q2: What is the in vitro potency of Ido1-IN-16?
A2: The in vitro potency of Ido1-IN-16 has been determined in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | System | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human IDO1 | hIDO1 | 5.2[1] |
| Biochemical Assay | Recombinant Mouse IDO1 | mIDO1 | 8.7[1] |
| Cell-Based Assay | IFNγ-stimulated HeLa cells | hIDO1 | 15.8[1] |
| Cell-Based Assay | IFNγ-stimulated B16F10 cells | mIDO1 | 25.1[1] |
Q3: What is a recommended starting dose for in vivo mouse studies with Ido1-IN-16?
A3: Based on preclinical studies, a starting dose of 50 mg/kg to 100 mg/kg, administered orally twice daily (BID), has shown efficacy in a syngeneic mouse melanoma model.[1] However, the optimal dose for a specific cancer model should be determined empirically through dose-finding studies. For novel inhibitors with similar in vitro potency, a starting range of 25 to 100 mg/kg is often used.[3]
Q4: How should I formulate Ido1-IN-16 for in vivo administration?
A4: The formulation of Ido1-IN-16 will depend on the route of administration. For oral gavage, a common vehicle for similar small molecule inhibitors is a suspension in 0.5% gelatin and 5% D-mannitol in water.[3] It is crucial to determine the solubility and stability of Ido1-IN-16 in your chosen vehicle before starting in vivo experiments.
Q5: How can I assess the in vivo efficacy of Ido1-IN-16?
A5: In vivo efficacy can be evaluated through several key readouts:
-
Pharmacodynamic (PD) Marker: The primary PD marker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue. A significant decrease in this ratio indicates successful target engagement.[3]
-
Tumor Growth Inhibition: In syngeneic tumor models, the primary efficacy endpoint is the inhibition of tumor growth, which can be monitored by measuring tumor volume over time.[1][3]
-
Immunophenotyping: Analysis of the tumor microenvironment through techniques like flow cytometry or immunohistochemistry can reveal an increase in infiltrating and activated effector T cells (e.g., CD8+ T cells) and a decrease in immunosuppressive cells like Tregs.[3]
Troubleshooting In Vivo Efficacy Studies
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No significant reduction in the Kyn/Trp ratio. | - Insufficient drug exposure due to poor absorption, rapid metabolism, or formulation issues.- Incorrect dosing or administration. | - Conduct pharmacokinetic (PK) studies to determine the Cmax, T1/2, and AUC of Ido1-IN-16.- Perform a dose-escalation study to find the optimal dose for target engagement.- Evaluate alternative routes of administration (e.g., intraperitoneal injection).- Assess the stability and solubility of your Ido1-IN-16 formulation. |
| Reduction in Kyn/Trp ratio is observed, but there is no anti-tumor efficacy. | - The tumor model may not be primarily dependent on the IDO1 pathway for immune evasion.- Presence of other compensatory immunosuppressive mechanisms. | - Confirm IDO1 expression in the tumor cells and tumor-infiltrating immune cells of your model.- Consider combination therapy with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). Ido1-IN-16 has shown synergistic effects with anti-PD-1 therapy.[1] |
| High variability in tumor growth inhibition between animals. | - Inconsistent drug administration.- Variability in tumor implantation leading to differences in initial tumor burden.- Biological variability in individual animal metabolism and immune response. | - Ensure accurate and consistent dosing for all animals in the study.- Standardize the tumor implantation procedure to minimize variability in initial tumor size.- Increase the number of animals per group to enhance statistical power. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | - The administered dose is too high.- The vehicle used for formulation is causing toxicity. | - Reduce the dose of Ido1-IN-16.- Conduct a tolerability study with the vehicle alone to rule out any vehicle-induced toxicity.- Closely monitor the animals for any clinical signs of toxicity and establish clear humane endpoints for the study. |
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This protocol measures the ability of Ido1-IN-16 to inhibit IDO1 activity within a cellular context.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, B16F10)[1]
-
Recombinant human or mouse Interferon-gamma (IFNγ)
-
Ido1-IN-16
-
Cell culture medium and supplements
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Stimulate the cells with an optimized concentration of IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[1]
-
Compound Treatment: Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of Ido1-IN-16 or a vehicle control. Incubate for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Ido1-IN-16 in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for B16F10 melanoma model)
-
Syngeneic tumor cells (e.g., B16F10)
-
Ido1-IN-16
-
Appropriate vehicle for formulation
-
Calipers for tumor measurement
-
(Optional) Checkpoint inhibitor (e.g., anti-PD-1 antibody)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to establish to a palpable size (e.g., 50-100 mm³).[1]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, Ido1-IN-16 monotherapy, checkpoint inhibitor monotherapy, combination therapy).
-
Treatment Administration: Administer Ido1-IN-16 at the desired dose and schedule (e.g., 100 mg/kg, oral gavage, BID).[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[1]
-
Endpoint Analysis: At the end of the study, collect tumors and plasma for pharmacodynamic analysis (Kyn/Trp ratio) and immunophenotyping.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: The IDO1 signaling pathway and the inhibitory action of Ido1-IN-16.
Caption: General experimental workflow for in vivo efficacy studies with Ido1-IN-16.
References
identifying and mitigating artifacts in Ido1-IN-25 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[2][3][4][5] By inhibiting IDO1 and TDO2, this compound blocks the degradation of tryptophan, which can prevent the production of immunosuppressive metabolites like kynurenine.[5][6] This can help to restore T-cell function and enhance anti-tumor immune responses.[5][7]
Q2: What are the IC50 values for this compound?
A2: this compound has been reported to have an IC50 of 0.17 µM for IDO1 and 3.2 µM for TDO2.[1]
Q3: In what experimental systems has this compound been shown to be effective?
A3: this compound has been shown to effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells and has demonstrated anti-inflammatory effects in a mouse model of acute ear edema.[1]
Q4: What are the key signaling pathways affected by IDO1 inhibition?
A4: Inhibition of IDO1 primarily impacts the kynurenine pathway of tryptophan metabolism. This leads to a decrease in kynurenine and its downstream metabolites, which are known to have immunosuppressive effects.[5][6][7] By preventing tryptophan depletion, IDO1 inhibitors can also impact signaling pathways sensitive to amino acid levels, such as the mTOR pathway. Furthermore, as IDO1 is often upregulated in response to pro-inflammatory signals like IFN-γ, its inhibition can modulate the tumor microenvironment and enhance the efficacy of other immunotherapies like PD-1 blockade.[7][8]
Troubleshooting Guide
Issue 1: High background signal in enzymatic or cell-based assays.
-
Question: My assay is showing a high background signal, making it difficult to determine the true inhibitory effect of this compound. What could be the cause and how can I fix it?
-
Answer: High background can arise from several sources. Here is a step-by-step guide to troubleshoot this issue:
-
Compound Interference:
-
Autofluorescence: this compound, like many small molecules, may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
-
Solution: Run a control plate containing only the compound in assay buffer to quantify its fluorescence. If significant, consider using a different fluorescent probe with non-overlapping spectra or switch to a non-fluorescence-based detection method (e.g., absorbance or luminescence).
-
-
Light Scattering: Compound precipitation or aggregation can cause light scattering, leading to artificially high absorbance or fluorescence readings.
-
Solution: Visually inspect your assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer. Consider adding a low concentration of a non-ionic detergent like 0.01% Triton X-100 to prevent aggregation.
-
-
-
Assay Component Interference:
-
Reagent Impurities: Impurities in your reagents or solvents can contribute to the background signal.
-
Solution: Use high-purity reagents and solvents for all your assay components.
-
-
Media Components: In cell-based assays, components of the culture medium like phenol (B47542) red and serum can be autofluorescent.
-
Solution: Use phenol red-free medium for fluorescence-based assays. If possible, reduce the serum concentration during the assay or use serum-free medium.
-
-
-
Instrument Settings:
-
Incorrect Gain Settings: An excessively high gain setting on your plate reader can amplify background noise.
-
Solution: Optimize the gain setting using control wells (e.g., buffer only) to achieve a low background reading while maintaining a good signal window for your positive control.
-
-
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: I am observing significant variability in the inhibitory activity of this compound from one experiment to the next. What are the likely causes?
-
Answer: Lack of reproducibility is a common challenge in in vitro assays. Consider the following factors:
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to treatment.
-
Solution: Use cells from a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
-
Inconsistent IDO1 Induction: In many cell lines, IDO1 expression needs to be induced with interferon-gamma (IFN-γ).[7]
-
Solution: Ensure consistent concentration and incubation time for IFN-γ treatment across all experiments. Verify IDO1 expression levels by Western blot or qPCR.
-
-
-
Enzymatic Assay Variability:
-
Enzyme Activity: The activity of recombinant IDO1 can vary between batches or with storage time.
-
Solution: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Perform a standard curve with a known inhibitor to ensure consistent enzyme activity in each experiment.
-
-
Redox Environment: The heme iron in IDO1 needs to be in its reduced ferrous state for activity. Enzymatic assays often use artificial reducing agents.
-
Solution: Ensure that the concentrations of reducing agents (e.g., ascorbic acid) and cofactors (e.g., methylene (B1212753) blue) are consistent. Prepare these solutions fresh for each experiment.
-
-
-
General Experimental Technique:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of reagents to minimize the number of individual pipetting steps.
-
-
Compound Stability: this compound may degrade over time in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions from light if the compound is light-sensitive.
-
-
-
Issue 3: Discrepancy between enzymatic and cell-based assay results.
-
Question: this compound shows potent inhibition in my enzymatic assay, but the activity is much weaker in my cell-based assay. Why is this happening?
-
Answer: Poor correlation between enzymatic and cellular data is a frequent observation for IDO1 inhibitors. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the enzymatic assay.
-
Solution: While not a simple fix, this is a key consideration for interpreting cellular data.
-
-
Compound Efflux: Cells may actively transport this compound out of the cytoplasm via efflux pumps.
-
Solution: This is an inherent property of the compound's interaction with the specific cell line.
-
-
Off-Target Effects and Cytotoxicity: At higher concentrations, this compound may have off-target effects or be toxic to the cells, leading to a decrease in kynurenine production that is not due to direct IDO1 inhibition.
-
Solution: Always perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your IDO1 activity assay to rule out cytotoxicity.
-
-
Different Reducing Environments: Enzymatic assays typically use artificial reducing agents, while cells rely on physiological reductants like cytochrome P450 reductase.[5] The inhibitory activity of a compound can differ in these distinct environments.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound and provides a comparison with another well-characterized IDO1 inhibitor, Epacadostat.
| Parameter | This compound | Epacadostat |
| Target(s) | IDO1, TDO2 | IDO1 |
| IC50 (enzymatic) | 0.17 µM (IDO1), 3.2 µM (TDO2)[1] | ~73 nM |
| Mechanism of Inhibition | Not specified | Competitive with respect to L-tryptophan |
Note: The data for Epacadostat is provided for comparative purposes. Experimental conditions can significantly influence IC50 values.
Experimental Protocols
Protocol 1: General Enzymatic IDO1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase.
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 2 µL of this compound at various concentrations (in DMSO) to the appropriate wells. Include a vehicle control (DMSO only).
-
Add 20 µL of recombinant IDO1 enzyme (e.g., 50 nM final concentration) to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of L-tryptophan solution (e.g., 200 µM final concentration).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA).
-
Incubate at 60°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm to quantify kynurenine production.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: General Cell-Based IDO1 Inhibition Assay
This protocol describes a general method to measure the inhibition of IDO1 activity by this compound in a cellular context.
Materials:
-
A human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.
-
Remove the IFN-γ-containing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine, add an equal volume of 6.1 N trichloroacetic acid (TCA) to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Create a standard curve with known concentrations of kynurenine to determine the kynurenine concentration in your samples.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the EC50 value.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for enzymatic and cell-based IDO1 inhibition assays.
Caption: A logical workflow for troubleshooting inconsistent results in IDO1 inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO1 indoleamine 2,3-dioxygenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Ido1-IN-25 Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the in vivo bioavailability of Ido1-IN-25, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Given that specific physicochemical and pharmacokinetic data for this compound are not publicly available, this guide leverages established principles for improving the bioavailability of poorly soluble small molecules and provides comparative data from other well-characterized IDO1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a potential issue?
A1: this compound is a potent dual inhibitor of IDO1 and TDO2, with IC50 values of 0.17 μM and 3.2 μM, respectively[1]. Like many small molecule kinase inhibitors, it is likely a poorly water-soluble compound. Poor aqueous solubility is a primary reason for low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Q2: What are the key factors influencing the oral bioavailability of a compound like this compound?
A2: The oral bioavailability of a drug is primarily determined by its solubility (how well it dissolves) and its permeability (how well it crosses the intestinal wall). Other factors include its stability in the gastrointestinal tract and the extent of first-pass metabolism in the liver. For poorly soluble drugs, dissolution is often the rate-limiting step for absorption.
Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve solubility. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The primary pharmacodynamic marker for IDO1 inhibition is the ratio of kynurenine (B1673888) to tryptophan (Kyn/Trp) in plasma or tumor tissue. Successful inhibition of IDO1 will lead to a significant reduction in this ratio. This can be measured alongside direct quantification of this compound concentration in plasma to correlate drug exposure with its biological effect.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility / Dissolution | 1. Review the formulation vehicle. If using a simple aqueous suspension (e.g., with carboxymethylcellulose), consider switching to a solubilizing formulation. 2. Try a lipid-based vehicle. A common starting point is a mixture of oil (e.g., corn oil, sesame oil), a surfactant (e.g., Cremophor EL, Tween 80), and a co-solvent (e.g., ethanol, PEG400). 3. Reduce particle size. If you have the capability, micronization or sonication of the drug powder before formulation can increase surface area and improve dissolution. | For poorly soluble compounds, the formulation vehicle is critical. A simple suspension may not allow for sufficient dissolution in the GI tract. Lipid-based systems can keep the drug in solution and facilitate absorption. |
| Rapid Metabolism | 1. Conduct a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability and clearance rate. 2. Increase the dosing frequency. If the half-life is very short, dosing twice daily (BID) may be necessary to maintain exposure. | A low oral bioavailability despite good solubility might indicate high first-pass metabolism. A pilot PK study is essential to understand the compound's disposition. |
| Incorrect Gavage Technique | 1. Ensure proper training and technique for oral gavage. Accidental administration into the lungs will result in no absorption and severe adverse effects. 2. Verify the volume and needle size are appropriate for the mouse's weight. [2][3] | Improper gavage is a common source of experimental variability and failure. Resistance during needle insertion or fluid from the nose are signs of incorrect placement.[2][4] |
Issue 2: High variability in plasma concentrations between mice in the same group.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | 1. Ensure the formulation is homogenous. If it is a suspension, make sure it is well-mixed before each animal is dosed. 2. Check for precipitation. Observe the formulation for any signs of the compound crashing out of solution before administration. | A non-homogenous formulation will lead to inconsistent dosing between animals. |
| Variability in Food Intake | 1. Fast mice for a short period (e.g., 4 hours) before dosing. 2. Standardize the time of day for dosing. | The presence of food in the stomach can significantly affect the absorption of some drugs. Fasting can reduce this variability. |
| Inconsistent Gavage Technique | 1. Have a single, experienced individual perform all the gavages for a study. 2. Use flexible plastic gavage needles to minimize stress and injury. [4] | Minor differences in technique can lead to variability in the amount of drug successfully delivered to the stomach. |
Quantitative Data: Pharmacokinetics of IDO1 Inhibitors in Mice
While specific pharmacokinetic data for this compound is unavailable, the following table summarizes published data for other IDO1 inhibitors in mice to provide a general reference for expected values.
| Compound | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| SHR9146 | 20 mg/kg, Oral | 8.751 | 0.79 | 15.606 | 54.2% | [5] |
| SHR9146 | 40 mg/kg, Oral | ~10 | ~0.8 | ~35 | 54.2% | [5] |
| SHR9146 | 80 mg/kg, Oral | 12.893 | 0.79 | 69.971 | 54.2% | [5] |
| PF-0684003 | (Not specified) | (Data not available) | (Data not available) | (Data not available) | Orally bioavailable | [6] |
| Epacadostat | 100 mg/kg, Oral (in B16F10 tumor-bearing mice) | (Inhibited kynurenine levels by ~90% in plasma and tumor) | (Not specified) | (Not specified) | (Not specified) | [7] |
Note: This data is for comparative purposes only. The pharmacokinetic properties of this compound may differ significantly.
Experimental Protocols
Protocol 1: Preparation of a Solubilizing Oral Formulation
This protocol describes the preparation of a vehicle commonly used for poorly soluble compounds, often referred to as "PEG/Tween/Oil".
Materials:
-
This compound powder
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in a specific ratio. A common starting ratio is 10% PEG400, 10% Tween 80, and 80% corn oil (v/v/v).
-
First, dissolve the this compound powder in PEG400. Use a vortex mixer or sonicator to aid dissolution. This creates a stock solution.
-
Add the Tween 80 to the stock solution and mix thoroughly.
-
Finally, add the corn oil to the mixture and vortex until a clear, homogenous solution is formed.
-
Visually inspect the final formulation for any precipitation before administration.
Protocol 2: Pilot Pharmacokinetic Study in Mice
This protocol outlines a basic design for a pilot PK study to determine key parameters like Cmax, Tmax, and bioavailability.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Groups (n=3-4 mice per timepoint):
-
Oral (PO) Administration: this compound at a single dose (e.g., 50 mg/kg) using the formulation from Protocol 1.
-
Intravenous (IV) Administration: this compound at a lower dose (e.g., 5 mg/kg) in a vehicle suitable for IV injection (e.g., saline with a solubilizing agent like cyclodextrin).
Procedure:
-
Administer this compound to each group.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via submandibular or saphenous vein into EDTA-coated tubes.
-
Process the blood by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Decision workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Experimental workflow for a pilot pharmacokinetic study in mice.
Caption: The IDO1 pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 4. instechlabs.com [instechlabs.com]
- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IDO1 Inhibitors in Melanoma: Ido1-IN-25 vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint regulator that fosters an immunosuppressive tumor microenvironment by catabolizing the essential amino acid tryptophan. This mechanism allows cancer cells, including melanoma, to evade the host's immune system. Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus in cancer immunotherapy. This guide provides a detailed comparison of two such inhibitors: Ido1-IN-25, a dual IDO1/TDO2 inhibitor, and epacadostat (B560056), a well-studied selective IDO1 inhibitor.
Performance and Efficacy: A Quantitative Comparison
| Compound | Target(s) | IC50 (IDO1) | IC50 (TDO2) | Cell-Based IC50 (Kynurenine Production) | Notes |
| This compound | IDO1/TDO2 | 0.17 µM | 3.2 µM | Not Reported | Dual inhibitor. Data from supplier datasheet.[1] |
| Epacadostat | IDO1 | ~10 nM | >1000-fold selectivity vs. IDO1 | ~15.3 nM (SKOV-3 cells) | Highly selective for IDO1.[2][3] Extensive clinical investigation, including in melanoma.[4][5] |
Key Observations:
-
Potency: Epacadostat demonstrates significantly higher potency against IDO1 in cell-based assays compared to the reported IC50 of this compound against the isolated enzyme.[1][2]
-
Selectivity: this compound is a dual inhibitor, also targeting Tryptophan 2,3-dioxygenase (TDO), another enzyme in the tryptophan catabolism pathway.[1] Epacadostat is highly selective for IDO1.[3] The implications of dual versus selective inhibition in the context of melanoma are still under investigation.
-
Data Availability: Epacadostat has been extensively studied in both preclinical models and numerous clinical trials, providing a wealth of data on its activity, pharmacokinetics, and safety profile in humans.[4][5][6][7] Data on this compound is currently limited to preclinical parameters.
Mechanism of Action: Targeting the Tryptophan Catabolism Pathway
Both this compound and epacadostat aim to reverse the immunosuppressive effects of tryptophan depletion by inhibiting key enzymes in its catabolic pathway.
Epacadostat is a competitive inhibitor of the IDO1 enzyme. By blocking IDO1, epacadostat prevents the conversion of tryptophan to kynurenine. This leads to a restoration of tryptophan levels in the tumor microenvironment, which is crucial for the activation and proliferation of effector T cells. The reduction in kynurenine, an immunosuppressive metabolite, further contributes to the anti-tumor immune response.[3]
This compound , as a dual inhibitor, targets both IDO1 and TDO2.[1] TDO2 is another enzyme that catabolizes tryptophan and is also expressed in some tumors. The rationale for dual inhibition is to more comprehensively block the tryptophan catabolism pathway, potentially leading to a more robust anti-tumor immune response in tumors that express both enzymes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. New Data for Epacadostat in Combination with KEYTRUDA® (pembrolizumab) Demonstrate Durable Responses in Patients with Advanced Melanoma | Business Wire [kommunikasjon.ntb.no]
- 7. merck.com [merck.com]
A Comparative Guide to the In Vivo Efficacy of IDO1 Inhibitors: Ido1-IN-25 and Linrodostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Ido1-IN-25 and linrodostat (B606295). The objective is to present available experimental data, detail methodologies for key experiments, and visualize relevant biological pathways and workflows to aid researchers in the field of immuno-oncology.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment.[2] This leads to the suppression of effector T cells and the activation of regulatory T cells, allowing cancer cells to evade immune surveillance.[3][2] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity.[4] Both this compound and linrodostat are small molecule inhibitors designed to target the IDO1 enzyme.[5]
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its subsequent effects on the immune system within the tumor microenvironment.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Ido1-IN-25 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific validity and crucial for the advancement of therapeutic candidates. This guide provides a framework for comparing the performance of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-25, across different laboratories. While direct, publicly available studies detailing the reproducibility of this compound are limited, this document outlines the standard experimental protocols and data presentation formats that enable objective comparison.
Data Presentation: A Framework for Comparison
To ensure a clear and direct comparison of this compound's performance, quantitative data from various laboratories should be summarized in a structured format. The following table illustrates how key inhibitory metrics for this compound could be presented to highlight inter-laboratory variability.
Table 1: Illustrative Comparative Data for this compound Inhibition
| Parameter | Lab A | Lab B | Lab C |
| Cell-Free Enzymatic Assay IC50 (nM) | Value | Value | Value |
| Cell-Based Assay IC50 (nM) (HeLa cells) | Value | Value | Value |
| Cell-Based Assay IC50 (nM) (SKOV-3 cells) | Value | Value | Value |
| Maximum Inhibition (%) | Value | Value | Value |
Note: The values in this table are placeholders and should be populated with actual experimental data. IC50 values represent the concentration of an inhibitor required for 50% inhibition.
Experimental Protocols
Consistent and detailed methodologies are critical for reproducible results. The following are standard protocols for evaluating IDO1 inhibitors like this compound.
Protocol 1: Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, combine the potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add Inhibitor: Add serial dilutions of this compound or control compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the recombinant IDO1 enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine (B1673888).[1]
-
Color Development: Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to develop a colored product with kynurenine.[1]
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Functional Assay
This assay assesses the inhibitory activity of this compound in a cellular context, providing insights into its cell permeability and effectiveness on the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression[1][2]
-
This compound (test compound)
-
Known IDO1 inhibitor as a positive control
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
CO2 incubator and microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme and incubate for 24 hours.[1]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[2]
-
Supernatant Collection: Collect the cell culture supernatant.[2]
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay protocol.[1][2]
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
Visualizations: Pathways and Workflows
IDO1 Signaling Pathway
The IDO1 enzyme is a key regulator of the immune response.[3][4] It catabolizes the essential amino acid tryptophan into kynurenine.[3][4] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the activity of effector T cells and promotes regulatory T cell function, leading to immune tolerance that allows cancer cells to evade immune destruction.[2][5]
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound in a laboratory setting.
Logical Framework for Reproducibility Analysis
This diagram outlines the logical steps involved in comparing this compound findings from different sources to assess reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDO1 Inhibition: Ido1-IN-25 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism. This guide provides a comprehensive comparison of a representative selective IDO1 inhibitor, conceptually termed "Ido1-IN-25," with other selective IDO1 inhibitors and dual IDO1/Tryptophan-2,3-dioxygenase (TDO) inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in research and development decisions.
Mechanism of Action: Targeting the Kynurenine (B1673888) Pathway
IDO1 initiates the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][2] This enzymatic process has two major immunosuppressive consequences within the tumor microenvironment:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[3][4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3][5][6]
By inhibiting IDO1, these therapeutic agents aim to restore local tryptophan levels and reduce immunosuppressive kynurenine metabolites, thereby reactivating the body's immune system to recognize and attack cancer cells.[1]
Comparative Inhibitor Profiles
This section compares the performance of a representative selective IDO1 inhibitor with other selective and dual IDO1/TDO inhibitors. The data is a synthesis from multiple public sources and should be considered representative.
Table 1: In Vitro and Cellular Potency of IDO1 Inhibitors
| Compound Class | Representative Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Selective IDO1 Inhibitor | Ido1-IN-16 (as a proxy for this compound) | IDO1 | 2 | 10 | HeLa [1] |
| Selective IDO1 Inhibitor | Epacadostat (INCB024360) | IDO1 | 5 | 12 - 15 | HeLa, SKOV-3[1][7][8] |
| Selective IDO1 Inhibitor | BMS-986205 | IDO1 | 10 | 9.5 - 50 | HeLa, SKOV-3[1][8][9] |
| Dual IDO1/TDO Inhibitor | Navoximod (NLG919) | IDO1, TDO | IDO1: ~75 (EC50) | Not specified | Not specified[7] |
| Dual IDO1/TDO Inhibitor | AT-0174 | IDO1, TDO | IDO1: 170, TDO2: 250 | Not specified | Not specified[10] |
| Dual IDO1/TDO Inhibitor | SHR9146 | IDO1, TDO | Not specified | Not specified | Not specified[11] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for a deeper understanding of IDO1 inhibition.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its downstream immunosuppressive effects.
Caption: The IDO1 pathway leading to tumor immune evasion.
Experimental Workflow: Cellular IDO1 Activity Assay
This diagram outlines a typical workflow for assessing the potency of an IDO1 inhibitor in a cellular context.
Caption: Workflow for a cell-based IDO1 functional assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on purified recombinant IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.[12][13]
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to the wells of a 96-well plate. Include a no-enzyme control.
-
Inhibitor Addition: Add the diluted test compounds and controls to the respective wells.
-
Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[12]
-
Reaction Termination: Stop the reaction by adding TCA.[12]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1][12]
-
Color Development: Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to develop a colored product with kynurenine.[1]
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 2: Cellular IDO1 Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context by measuring IDO1 activity within cancer cells.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)[14]
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression[14]
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ to induce the expression of the IDO1 enzyme and incubate for 24 hours.[1]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and positive control. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant.[1]
-
Protein Precipitation: Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[1]
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Color Development: Transfer the clarified supernatant to a new plate and add Ehrlich's reagent. Incubate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 480 nm.[1]
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percentage of IDO1 inhibition for each compound concentration to determine the IC50 value.[1]
The Rationale for Selective vs. Dual Inhibition
The choice between a selective IDO1 inhibitor and a dual IDO1/TDO inhibitor depends on the specific therapeutic strategy and the tumor context. TDO is another enzyme that can catabolize tryptophan, and its expression can be a mechanism of resistance to selective IDO1 inhibition in some tumors.
-
Selective IDO1 Inhibitors: These compounds, like Epacadostat and BMS-986205, are designed to specifically target IDO1.[7] This high selectivity can minimize off-target effects.
-
Dual IDO1/TDO Inhibitors: Compounds such as Navoximod and AT-0174 are developed to inhibit both IDO1 and TDO.[7][10] This dual-action approach may offer a broader anti-tumor effect in cancers that co-express both enzymes or develop resistance through TDO upregulation.
Conclusion
The development of IDO1 inhibitors represents a promising avenue in cancer immunotherapy. While selective inhibitors like "this compound" (represented by potent molecules such as Ido1-IN-16 and Epacadostat) have demonstrated significant preclinical and early clinical activity, the emergence of dual IDO1/TDO inhibitors addresses potential resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers to compare and evaluate these different inhibitory strategies in the ongoing effort to overcome tumor-induced immune suppression. The ultimate clinical success will likely depend on a deeper understanding of the specific tumor microenvironment and the rational combination of these inhibitors with other immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IDO1 Inhibitor Activity Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a compelling target in cancer therapy. Its catalytic activity, the conversion of tryptophan to kynurenine (B1673888), within the tumor microenvironment fosters an immunosuppressive landscape, enabling tumors to evade immune surveillance. Consequently, the development of potent and selective IDO1 inhibitors is an area of intense research. This guide provides a comparative framework for evaluating the activity of IDO1 inhibitors, with a focus on cross-validation in different cancer contexts. While specific preclinical data for Ido1-IN-25 is not extensively available in the public domain, this guide utilizes data from well-characterized IDO1 inhibitors to illustrate the key comparative metrics and experimental approaches.
IDO1 Signaling Pathway and Therapeutic Intervention
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. This enzymatic activity has profound effects on the tumor microenvironment.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Comparative Efficacy of IDO1 Inhibitors
The potency of IDO1 inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Below is a comparative summary of publicly available data for several well-known IDO1 inhibitors.
| Inhibitor | Target(s) | IC50 (HeLa cell-based assay) | Cancer Type of Cell Line | Reference |
| Epacadostat (INCB024360) | IDO1 | ~70 nM | Cervical Cancer | |
| Navoximod (GDC-0919) | IDO1 | ~260 nM | N/A | |
| PCC0208009 | IDO1 | ~2 nM | N/A | [1] |
| INCB024360 (Epacadostat) | IDO1 | ~70 nM | N/A | [1] |
| NLG919 (Navoximod) | IDO1 | ~70 nM | N/A | [1] |
| Inhibitor | IC50 (Enzymatic Assay) | Selectivity vs. TDO |
| Epacadostat (INCB024360) | 12 nM | >100-fold |
| Navoximod (GDC-0919) | 75 nM | 10-20-fold |
Note: The IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the cross-validation of inhibitor activity.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Workflow:
Caption: A typical experimental workflow for assessing IDO1 inhibitor activity.
Detailed Methodology:
-
Cell Culture: Culture human cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in appropriate media.
-
IDO1 Induction: Seed cells in 96-well plates and stimulate IDO1 expression by adding interferon-gamma (IFN-γ; typically 25-100 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound) and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Kynurenine Measurement:
-
Colorimetric Assay: Add Ehrlich's reagent to the cell culture supernatant, which reacts with kynurenine to produce a yellow color. Measure the absorbance at 490 nm.
-
HPLC: Alternatively, for more precise quantification, analyze the supernatant using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Data Analysis: Plot the percentage of kynurenine production relative to the vehicle control against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
T-cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and activation.
Detailed Methodology:
-
IDO1-expressing Target Cells: Prepare IDO1-expressing cancer cells as described in the cell-based activity assay.
-
T-cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: Co-culture the PBMCs with the pre-treated cancer cells at a specific effector-to-target ratio (e.g., 10:1).
-
T-cell Activation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Readouts:
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or BrdU incorporation.
-
Cytokine Production: Quantify the levels of T-cell effector cytokines, such as IFN-γ and IL-2, in the culture supernatant using ELISA or multiplex bead arrays.
-
-
Data Analysis: Compare the levels of T-cell proliferation and cytokine production in the presence and absence of the IDO1 inhibitor to assess its ability to reverse IDO1-mediated immunosuppression.
Conclusion
The comprehensive evaluation of IDO1 inhibitors requires a multi-faceted approach, encompassing both biochemical and cellular assays across a panel of cancer types. The methodologies and comparative data presented in this guide provide a robust framework for the preclinical assessment of novel IDO1 inhibitors like this compound. Rigorous cross-validation of in vitro activity is a critical step towards identifying promising candidates for further in vivo studies and eventual clinical development in the pursuit of effective cancer immunotherapies.
References
Assessing the Synergistic Effects of Ido1-IN-25 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, has emerged as a promising strategy in cancer immunotherapy. By blocking IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the efficacy of conventional cancer therapies such as chemotherapy. This guide provides a comparative overview of the synergistic effects observed when combining IDO1 inhibitors, with a focus on the potent dual IDO1/TDO2 inhibitor Ido1-IN-25, with various chemotherapeutic agents.
While direct experimental data on the combination of this compound with chemotherapy is not yet publicly available, this guide will leverage data from preclinical studies involving other potent IDO1 inhibitors as surrogates. These studies consistently demonstrate that the addition of an IDO1 inhibitor can significantly enhance the anti-tumor activity of chemotherapy.
Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative data from preclinical studies assessing the synergy between IDO1 inhibitors and chemotherapy in various cancer models. This data illustrates the potential for enhanced tumor growth inhibition and improved therapeutic outcomes.
Table 1: In Vivo Efficacy of IDO1 Inhibitors in Combination with Chemotherapy
| Cancer Model | IDO1 Inhibitor | Chemotherapy Agent | Dosing Regimen | Tumor Growth Inhibition (Combination vs. Chemo Alone) | Survival Benefit (Combination vs. Chemo Alone) | Reference |
| Murine B16-F10 Melanoma | NLG919 | Paclitaxel (B517696) | NLG919: 100 mg/kg, daily, p.o.; Paclitaxel: 10 mg/kg, q2d, i.p. | Significant synergistic inhibition of tumor growth | Significantly prolonged survival | [1] |
| Murine 4T1 Breast Cancer | NLG919 | Doxorubicin | NLG919: 100 mg/kg, daily, p.o.; Doxorubicin: 5 mg/kg, weekly, i.v. | Significantly enhanced tumor growth inhibition | Not Reported | [2] |
| Murine CT26 Colorectal Cancer | NLG919 | Oxaliplatin | NLG919: 100 mg/kg, daily, p.o.; Oxaliplatin: 5 mg/kg, weekly, i.p. | Potent synergistic anti-tumor activity | Not Reported | |
| Orthotopic Osteosarcoma Mouse Model | NLG919 | Platinum(IV) Prodrug | Nanoparticle co-delivery | Effective inhibition of tumor progression | Not Reported | [3] |
Table 2: Clinical Observations of IDO1 Inhibitors with Chemotherapy
| Cancer Type | IDO1 Inhibitor | Chemotherapy Regimen | Key Finding | Reference |
| Metastatic Pancreatic Adenocarcinoma | Indoximod | Gemcitabine + nab-Paclitaxel | Objective Response Rate of 42% | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in assessing these synergistic effects, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo synergy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the assessment of synergy between IDO1 inhibitors and chemotherapy.
In Vitro Cell Viability and Synergy Analysis (Combination Index Method)
-
Cell Culture: Culture cancer cell lines (e.g., B16-F10 melanoma, 4T1 breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
IC50 Determination:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and the chosen chemotherapeutic agent separately for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
-
Combination Treatment:
-
Based on the individual IC50 values, treat cells with combinations of this compound and the chemotherapeutic agent at a constant ratio (e.g., IC50:IC50) and at various dilutions.
-
After 72 hours, assess cell viability.
-
-
Combination Index (CI) Calculation:
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Model for Synergy Assessment
-
Animal Model: Utilize immunologically competent syngeneic mouse models (e.g., C57BL/6 for B16-F10 tumors, BALB/c for 4T1 or CT26 tumors) to enable the assessment of immunomodulatory effects.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound and chemotherapy agent in combination
-
-
-
Treatment Administration:
-
Administer this compound (e.g., via oral gavage) and the chemotherapeutic agent (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
For survival studies, monitor mice until a pre-defined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity).
-
-
Pharmacodynamic and Immune Analysis:
-
Collect tumor tissue and blood samples for analysis of immune cell infiltration (e.g., by flow cytometry for CD4+, CD8+ T cells, and regulatory T cells), and cytokine levels (e.g., by ELISA for IFN-γ, IL-6).
-
References
- 1. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of IDO inhibitors and platinum(IV) prodrugs reverses low immune responses to enhance cancer chemotherapy and immunotherapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to the suppression of effector T-cell function and the promotion of a tolerogenic immune milieu. The inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. This guide provides a comparative analysis of two IDO1 inhibitors, Ido1-IN-25 and navoximod (B609430), summarizing their performance based on available experimental data.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the in vitro and in vivo activities of this compound and navoximod.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Navoximod |
| Target(s) | IDO1, TDO2 | IDO1 |
| Ki | Not Reported | 7 nM[1] |
| IC50 (Enzymatic) | 0.17 µM (IDO1) | 28 nM[2] |
| 3.2 µM (TDO2) | ||
| EC50 (Cellular) | Not Reported | 70 nM (in cells expressing human IDO1)[2], 75 nM[1] |
| ED50 (Cellular) | Not Reported | 80 nM (human DC-induced T-cell suppression)[3], 120 nM (mouse DC-induced T-cell suppression)[3] |
Table 2: In Vivo Activity
| Parameter | This compound | Navoximod |
| Animal Model | Mouse ear edema model | Mice bearing B16F10 tumors |
| Effect | Anti-inflammatory effects | ~50% reduction in plasma and tissue kynurenine (B1673888) after a single oral dose[3] |
| Markedly enhances anti-tumor responses to vaccination[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The IDO1 signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating IDO1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the protocols used to generate the data presented.
This compound
The specific, detailed experimental protocols for this compound are contained within the primary publication: Wang T, et al. Rational design of 2-benzylsulfinyl-benzoxazoles as potent and selective indoleamine 2,3-dioxygenase 1 inhibitors to combat inflammation. Bioorganic Chemistry. 2024 Nov;152:107740. As access to the full text of this article is restricted, a generalized protocol for a standard IDO1 enzymatic assay is provided below, which is representative of the methods likely used.
Generalized IDO1 Enzymatic Inhibition Assay:
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5), cofactors (ascorbic acid, methylene (B1212753) blue), catalase, this compound, and a 96-well microplate.
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, cofactors, and various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the IDO1 enzyme and L-Tryptophan.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is terminated by the addition of a stop solution, such as trichloroacetic acid.
-
The amount of kynurenine produced is quantified, often through a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB) and measurement of absorbance at 480 nm.
-
-
Data Analysis: The percentage of IDO1 inhibition for each concentration of this compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable curve.
Navoximod
The experimental data for navoximod has been reported in various studies. The following are representative protocols for the key in vitro and in vivo experiments.
In Vitro IDO1 Cellular Activity Assay: [3]
-
Cell Culture: HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
IDO1 Induction: Recombinant human interferon-gamma (IFN-γ) is added to the cells at a final concentration of 50 ng/mL to induce the expression of IDO1.
-
Inhibitor Treatment: Various concentrations of navoximod (e.g., 50 nM to 20 µM) are added to the cells concurrently with IFN-γ.
-
Incubation: The cells are incubated for 48 hours.
-
Kynurenine Measurement: The cell culture supernatant is collected. N-formylkynurenine is hydrolyzed to kynurenine by adding trichloroacetic acid and incubating at 50°C for 30 minutes. The kynurenine concentration is then measured colorimetrically.
-
Data Analysis: The EC50 value is determined from the dose-response curve of kynurenine production inhibition.
In Vivo Pharmacodynamic and Efficacy Study: [3]
-
Animal Model: Mice are implanted with B16F10 melanoma tumor cells.
-
Treatment: Once tumors are established, mice receive a single oral administration of navoximod. For efficacy studies, navoximod is administered in combination with a cancer vaccine.
-
Pharmacodynamic Analysis: Plasma and tissue samples are collected to measure kynurenine and tryptophan levels to confirm target engagement.
-
Efficacy Assessment: Anti-tumor response is evaluated by monitoring tumor volume.
Conclusion
This comparative guide provides a summary of the currently available data for this compound and navoximod. This compound is a dual inhibitor of IDO1 and TDO2 with a reported IC50 in the sub-micromolar range for IDO1. Navoximod is a potent and well-characterized IDO1 inhibitor with extensive in vitro and in vivo data, including data from clinical trials. The choice between these inhibitors for research purposes will depend on the specific experimental goals, such as the desired selectivity profile and the need for a compound with established in vivo activity and clinical relevance. Further research, particularly the publication of more extensive in vivo data for this compound, will be beneficial for a more comprehensive comparison.
References
A Comparative Guide to the Specificity of Ido1-IN-25 for IDO1 and TDO2
In the landscape of cancer immunotherapy and neurodegenerative disease research, the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) have emerged as critical therapeutic targets. Both enzymes catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism, leading to tryptophan depletion and the production of immunosuppressive metabolites. This guide provides a detailed comparison of Ido1-IN-25, a dual inhibitor of both IDO1 and TDO2, with other selective and dual inhibitors, supported by experimental data and protocols.
Mechanism of Action: IDO1 and TDO2 Inhibition
IDO1 and TDO2 are heme-containing enzymes that, despite having different tissue distribution and substrate specificities, both facilitate the conversion of L-tryptophan to N-formylkynurenine.[1] This activity is implicated in creating an immunosuppressive tumor microenvironment, helping cancer cells evade the immune system.[2] Consequently, inhibiting these enzymes is a promising therapeutic strategy. While selective IDO1 inhibitors have been developed, some studies suggest that inhibiting IDO1 can lead to a compensatory upregulation of TDO2.[3][4][5] This has driven the development of dual IDO1/TDO2 inhibitors like this compound.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant inhibitors against IDO1 and TDO2. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IDO1 IC50 | TDO2 IC50 | Selectivity Profile |
| This compound | IDO1/TDO2 | 0.17 µM [6] | 3.2 µM [6] | Dual Inhibitor , with approximately 19-fold higher potency for IDO1 over TDO2. |
| Epacadostat (INCB024360) | IDO1 | ~10 nM[7][8] | >100-fold selective vs. TDO2[9] | Highly Selective IDO1 Inhibitor , demonstrating little activity against TDO2.[7] |
| Navoximod (GDC-0919) | IDO1 | Ki of 7 nM, EC50 of 75 nM[8] | ~20-fold selective vs. TDO2[9] | Selective IDO1 Inhibitor , with moderate selectivity over TDO2. |
| AT-0174 | IDO1/TDO2 | Not specified | Not specified | Dual Inhibitor , reported to suppress tumor growth more effectively than selective IDO1 inhibition alone.[3][4][5][10] |
| 680C91 | TDO2 | Not specified | Not specified | Selective TDO2 Inhibitor , used experimentally to enhance T-cell activity.[11][12] |
| Ido1-IN-18 | IDO1 | 0.15 nM[2] | Not Reported[2] | Potent and likely Selective IDO1 Inhibitor , though direct comparative data for TDO2 is not available.[2] |
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are generalized methodologies for these key experiments.
1. Recombinant Enzyme Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1 and TDO2.
-
Methodology:
-
Purified recombinant human IDO1 or TDO2 enzyme is incubated in a reaction buffer containing L-tryptophan as the substrate.
-
A range of concentrations of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product (kynurenine) is quantified. This can be done spectrophotometrically or by using liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Inhibition Assay
-
Objective: To assess the ability of an inhibitor to block IDO1 or TDO2 activity within a cellular context.
-
Methodology:
-
A cell line that expresses IDO1 (e.g., HeLa cells stimulated with interferon-gamma) or TDO2 (e.g., SW48 cells) is cultured.[13]
-
The cells are treated with various concentrations of the test inhibitor.
-
The cells are then incubated with L-tryptophan.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically by LC-MS.
-
The cellular EC50 value is determined by plotting the reduction in kynurenine production against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kynurenine pathway and a general workflow for assessing inhibitor specificity.
Caption: The Kynurenine Pathway and points of inhibition.
Caption: Workflow for determining inhibitor specificity.
Discussion and Conclusion
The available data confirms that this compound is a dual inhibitor of IDO1 and TDO2, with a preference for IDO1.[6] This profile is distinct from highly selective IDO1 inhibitors like Epacadostat and selective TDO2 inhibitors. The rationale for developing dual inhibitors is based on the potential for target compensation, where the inhibition of one enzyme may be counteracted by the activity of the other, particularly in tumors that express both.[3][4][5]
Researchers and drug developers should consider the specific context of their study when choosing an inhibitor. For dissecting the specific role of IDO1, a highly selective inhibitor such as Epacadostat would be most appropriate. Conversely, to study the singular role of TDO2, a selective inhibitor like 680C91 would be the tool of choice. For therapeutic strategies aiming to broadly suppress the kynurenine pathway in tumors co-expressing both enzymes, a dual inhibitor like this compound or AT-0174 may offer a more comprehensive approach.
It is also important to consider potential off-target effects of tryptophan-related IDO inhibitors, which can include interactions with other tryptophan-catabolizing enzymes or pathways that sense amino acid levels.[14][15] Therefore, thorough characterization of any inhibitor in the specific experimental system is crucial for the accurate interpretation of results.
References
- 1. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ido1-IN-25
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Identification and Risk Assessment
Ido1-IN-25, with the chemical formula C₁₄H₈Cl₃NO₂S, is a chlorinated benzoxazole (B165842) derivative. While the toxicological properties of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance. Structurally similar compounds, such as 2,6-Dichlorobenzoxazole, are classified as harmful if swallowed.[1] Therefore, a thorough risk assessment should be conducted before handling, taking into account the potential for skin and eye irritation, and respiratory effects if inhaled as a dust or aerosol. All manipulations should be performed in a certified chemical fume hood.
II. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required to protect against splashes.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal attire. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.
III. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated disposable labware (e.g., pipette tips, microfuge tubes, gloves, and weighing paper), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions or experimental solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Selection and Labeling:
-
Use containers that are in good condition and have a secure, tight-fitting lid.
-
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the accumulation start date. Avoid using chemical formulas or abbreviations.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Secondary containment (e.g., a larger, chemically resistant bin) should be used for liquid waste containers to mitigate spills.
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS department to arrange for pickup.
-
Follow all institutional procedures for requesting a hazardous waste pickup, which may include completing an online form or attaching a specific waste tag.
-
IV. Spill and Emergency Procedures
-
Minor Spill: In the event of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent material into the designated solid hazardous waste container. Clean the spill area with an appropriate solvent and decontaminating solution.
-
Major Spill: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and equipment.
Data Presentation
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2841467-86-3 | MedChemExpress |
| Molecular Formula | C₁₄H₈Cl₃NO₂S | MedChemExpress |
| Molecular Weight | 360.64 g/mol | MedChemExpress |
| Appearance | Solid (presumed) | General Knowledge |
| Solubility | Information not readily available | |
| Storage | Store at -20°C for long-term stability | MedChemExpress |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should consult relevant literature and internal standard operating procedures (SOPs) for experimental use. All experimental work should be conducted in a manner that minimizes waste generation.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
